molecular formula C38H68N7O17P3S B15547315 7-MethylHexadecanoyl-CoA

7-MethylHexadecanoyl-CoA

Cat. No.: B15547315
M. Wt: 1020.0 g/mol
InChI Key: AZHFXWLRIGJRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-MethylHexadecanoyl-CoA is a useful research compound. Its molecular formula is C38H68N7O17P3S and its molecular weight is 1020.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H68N7O17P3S

Molecular Weight

1020.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methylhexadecanethioate

InChI

InChI=1S/C38H68N7O17P3S/c1-5-6-7-8-9-10-12-15-26(2)16-13-11-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)

InChI Key

AZHFXWLRIGJRLV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 7-Methylhexadecanoyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for 7-methylhexadecanoyl-CoA, an internally-branched, long-chain fatty acyl-CoA. Drawing parallels with well-characterized branched-chain fatty acid (BCFA) synthesis, particularly tuberculostearic acid, this document outlines the enzymatic steps, presents relevant quantitative data from analogous systems, details applicable experimental protocols, and provides visual representations of the core biochemical processes.

Introduction to this compound and Branched-Chain Fatty Acids

7-Methylhexadecanoic acid is a saturated fatty acid with a methyl group located at the seventh carbon position.[1] Its activated form, this compound, is a precursor for incorporation into more complex lipids. Unlike the more common iso- and anteiso-branched-chain fatty acids, which have methyl branches near the terminus of the acyl chain, the internal methylation of 7-methylhexadecanoic acid suggests a distinct biosynthetic mechanism.[2]

The biosynthesis of BCFAs typically initiates with a branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[3] These primers are then elongated by the fatty acid synthase (FAS) system.[3] However, the internal position of the methyl group in 7-methylhexadecanoic acid points towards a post-synthesis modification of a pre-existing fatty acid chain.

Proposed Biosynthetic Pathway of this compound

Based on the established biosynthesis of other internally methylated fatty acids, such as tuberculostearic acid (10-methylstearic acid), a plausible pathway for this compound involves the methylation of an unsaturated fatty acid precursor.[3][4] This proposed pathway consists of two key stages:

  • Desaturation of Palmitoyl-CoA: The pathway likely initiates with the desaturation of palmitoyl-CoA (16:0-CoA) to form an unsaturated intermediate, (Z)-hexadec-7-enoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA desaturase.

  • Methylation of the Double Bond: The double bond of (Z)-hexadec-7-enoyl-CoA is then methylated by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. This reaction introduces the methyl group at the C7 position and reduces the double bond, yielding this compound.

The proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis cluster_legend Legend Palmitoyl-CoA Palmitoyl-CoA Unsaturated_Intermediate (Z)-Hexadec-7-enoyl-CoA Palmitoyl-CoA->Unsaturated_Intermediate Fatty Acyl-CoA Desaturase Final_Product This compound Unsaturated_Intermediate->Final_Product SAM-dependent Methyltransferase (SAM -> SAH) Substrate Substrate/Product Intermediate Intermediate Final Product Final Product

A proposed biosynthetic pathway for this compound.

Enzymes of the Pathway

Fatty Acyl-CoA Desaturase

The initial step is likely catalyzed by a member of the fatty acyl-CoA desaturase family. These enzymes introduce a double bond at a specific position in a saturated fatty acyl-CoA chain. The specific desaturase responsible for producing (Z)-hexadec-7-enoyl-CoA would exhibit regioselectivity for the Δ7 position of a C16 acyl chain.

S-Adenosyl-L-Methionine (SAM)-Dependent Methyltransferase

The key enzyme in this pathway is a SAM-dependent methyltransferase. This class of enzymes utilizes SAM as a methyl donor to add a methyl group to a variety of substrates, including fatty acids.[1] The methyltransferase in this pathway would specifically recognize the double bond of (Z)-hexadec-7-enoyl-CoA and catalyze the transfer of a methyl group from SAM, resulting in the formation of this compound and S-adenosyl-L-homocysteine (SAH).

Quantitative Data

Table 1: Representative Kinetic Parameters of Related Enzymes

EnzymeSubstrateKm (µM)Vmax or kcatOrganism/System
Fatty Acid SynthaseAcetyl-CoA5 - 20VariesVarious
Fatty Acid SynthaseMalonyl-CoA2 - 10VariesVarious
Acetyl-CoA CarboxylaseAcetyl-CoA20 - 100VariesVarious
Tuberculostearic Acid Synthase (UfaA1)Oleoyl-PC~50Not reportedMycobacterium tuberculosis

Note: These values are approximations from various sources and should be considered as references for experimental design.

Experimental Protocols

The study of the this compound biosynthetic pathway would involve a combination of genetic, biochemical, and analytical techniques.

Identification and Characterization of the Unsaturated Precursor

Objective: To identify the unsaturated fatty acid intermediate in the biosynthesis of this compound.

Methodology:

  • Lipid Extraction: Extract total lipids from the source organism or cell culture.

  • Fractionation: Separate the lipid classes using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

  • Derivatization: Convert the fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Analyze the FAMEs to identify potential C16:1 isomers. The mass spectrum and retention time will be compared to authentic standards of hexadecenoic acid isomers.

  • Double Bond Position Determination: The position of the double bond can be determined by derivatization of the FAMEs (e.g., with dimethyl disulfide) followed by GC-MS analysis, which generates characteristic fragments.

Precursor_Identification_Workflow Start Source Organism/ Cell Culture Lipid_Extraction Total Lipid Extraction Start->Lipid_Extraction Fractionation Lipid Fractionation (SPE or TLC) Lipid_Extraction->Fractionation Derivatization FAMEs Derivatization Fractionation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DB_Position Double Bond Position Determination GCMS->DB_Position End Identify Unsaturated Precursor DB_Position->End In_Vitro_Assay_Workflow Start Prepare Reaction Components Enzyme Purified Methyltransferase Start->Enzyme Substrate Unsaturated Acyl-CoA (e.g., (Z)-hexadec-7-enoyl-CoA) Start->Substrate Cofactor S-Adenosyl-L-Methionine (SAM) Start->Cofactor Incubation Incubate at Optimal Temperature Enzyme->Incubation Substrate->Incubation Cofactor->Incubation Extraction Lipid Extraction Incubation->Extraction Analysis Product Analysis (TLC-Autoradiography or LC-MS) Extraction->Analysis End Confirm Formation of This compound Analysis->End

References

A Technical Guide to the Biological Role of 7-MethylHexadecanoyl-CoA in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the intricate world of bacterial lipid metabolism, branched-chain fatty acids (BCFAs) are crucial for survival, adaptation, and pathogenesis. While not as ubiquitously recognized as its downstream products, 7-MethylHexadecanoyl-CoA is a pivotal, transient intermediate in the biosynthesis of anteiso-C17:0, a significant odd-numbered, branched-chain fatty acid. The synthesis of anteiso-BCFAs, and thus the involvement of this compound, is intrinsically linked to the modulation of cell membrane fluidity, resistance to environmental stressors such as temperature and pH fluctuations, and the virulence of notable pathogens like Staphylococcus aureus and Listeria monocytogenes.[1][2][3] This guide delineates the synthesis, function, and significance of this pathway, providing researchers and drug development professionals with a comprehensive understanding of its potential as a therapeutic target.

Biosynthesis of Anteiso-Branched-Chain Fatty Acids

The molecule this compound is an acyl-CoA intermediate within the Type II fatty acid synthase (FASII) system of bacteria that produce anteiso-BCFAs. Its formation is part of a larger biosynthetic pathway that begins with branched-chain amino acids. The canonical pathway for the synthesis of anteiso-BCFAs, such as anteiso-C15:0 and anteiso-C17:0, originates from the amino acid L-isoleucine.[4][5]

The key steps are:

  • Primer Formation: L-isoleucine is converted into its corresponding α-keto acid by the transaminase IlvE.[4][5] This α-keto acid is then decarboxylated by the branched-chain α-keto acid dehydrogenase (Bkd) complex to form 2-methylbutyryl-CoA. This molecule serves as the "primer" for anteiso-BCFA synthesis.[4][5]

  • Initiation of FASII: The 3-ketoacyl-ACP synthase III, FabH, initiates fatty acid synthesis by condensing the 2-methylbutyryl-CoA primer with malonyl-ACP.[4][6]

  • Elongation Cycles: The resulting product enters the iterative FASII elongation cycle. In each cycle, the acyl chain is extended by two carbons through the action of a series of enzymes that catalyze condensation, reduction, and dehydration reactions. This compound is the 17-carbon acyl-CoA intermediate formed during the elongation process that ultimately leads to the fully synthesized anteiso-C17:0 fatty acid, which is then incorporated into phospholipids.

An alternative pathway for generating BCFA precursors exists in some bacteria, such as S. aureus, involving the acyl-CoA synthetase MbcS. This enzyme can activate exogenous branched-chain carboxylic acids (BCCAs), like 2-methylbutyric acid, converting them into their respective acyl-CoA primers for entry into the FASII pathway.[5][7][8]

G cluster_0 Primer Synthesis cluster_1 FASII Elongation Cycle cluster_2 Final Product Ile L-Isoleucine KetoAcid α-Keto-β-methylvalerate Ile->KetoAcid IlvE Primer 2-Methylbutyryl-CoA (aC5-CoA) KetoAcid->Primer Bkd Complex FabH FabH Condensation Primer->FabH Initiation Elongation FASII Elongation (4 steps/cycle) FabH->Elongation Intermediate This compound (Intermediate) Elongation->Intermediate After 5 cycles Final Anteiso-C17:0-ACP Elongation->Final Intermediate->Elongation Final Cycle PL Membrane Phospholipids Final->PL Incorporation G BCFA Anteiso-BCFA Synthesis (via this compound) Fluidity Increased Membrane Fluidity BCFA->Fluidity Stress Environmental Stress Resistance BCFA->Stress Virulence Pathogen Virulence & Immune Evasion BCFA->Virulence Temp Low-Temperature Growth Stress->Temp pH pH Tolerance Stress->pH Viability Pathogen Viability Virulence->Viability Immunity Reduced TLR2 Activation Virulence->Immunity Resistance Antimicrobial Resistance Virulence->Resistance G Harvest 1. Harvest Bacterial Biomass Saponify 2. Saponification (NaOH, Methanol, 100°C) Harvest->Saponify Methylate 3. Methylation (HCl, Methanol, 80°C) Saponify->Methylate Extract 4. Extraction (Hexane/MTBE) Methylate->Extract Wash 5. Base Wash (Optional Cleanup) Extract->Wash Analyze 6. GC-FID Analysis Wash->Analyze Identify 7. Peak Identification & Quantification Analyze->Identify

References

The Natural Occurrence and Biochemical Significance of 7-Methylhexadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylhexadecanoyl-CoA is a branched-chain acyl-coenzyme A variant that, while not as ubiquitously studied as its straight-chain or terminally branched counterparts, holds potential significance in microbial metabolism and lipidomics. As an activated form of 7-methylhexadecanoic acid, its presence is indicative of specific biosynthetic pathways and may play a role in modulating cell membrane properties and cellular signaling. This technical guide provides a comprehensive overview of the known natural occurrences of its precursor fatty acid, a proposed biosynthetic pathway for this compound, and detailed experimental protocols for its identification and quantification. Due to the limited direct research on this specific acyl-CoA, this guide synthesizes information from closely related branched-chain fatty acids (BCFAs) to provide a robust framework for future investigation.

Natural Occurrence

Direct detection of this compound in natural sources is not yet prominently documented in scientific literature. However, the presence of its corresponding fatty acid, 7-methylhexadecanoic acid, has been identified in specific microorganisms, strongly suggesting the transient existence of this compound as a key metabolic intermediate.

Known sources of 7-methylhexadecanoic acid include:

  • Myxobacteria: These soil-dwelling bacteria are recognized for their production of a diverse array of secondary metabolites and complex fatty acid profiles.[1] The incorporation of methyl branches at various positions along the acyl chain is a known characteristic of myxobacterial lipids.

  • Candidatus Methylomirabilis oxyfera : This bacterium is notable for its unique metabolism involving anaerobic methane (B114726) oxidation.[1] Its lipid composition includes a variety of methylated fatty acids, which are thought to contribute to the specific physicochemical properties of its cell membranes required for its unique lifestyle.

The occurrence of 7-methylhexadecanoic acid in these organisms implies that this compound is a precursor in their respective fatty acid biosynthesis or modification pathways.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to follow the general principles of branched-chain fatty acid synthesis, which diverges from the canonical straight-chain fatty acid synthesis at the initial priming step. While the biosynthesis of iso- and anteiso-BCFAs, with methyl branches near the terminus of the acyl chain, is well-understood to utilize primers derived from branched-chain amino acids, the formation of internally methylated fatty acids likely involves a different mechanism.

A plausible pathway for the de novo synthesis of 7-methylhexadecanoic acid, and by extension this compound, involves the utilization of a specific methyl-branched primer which is then elongated by the fatty acid synthase (FAS) system.

Proposed Biosynthetic Pathway:

  • Primer Synthesis: The synthesis is initiated with a methyl-branched primer. The precise origin of a primer that would result in a methyl group at the 7th carbon position is not definitively established but could arise from the modification of a common fatty acid precursor or the utilization of a less common short-chain branched-CoA starter unit.

  • Activation to CoA Ester: The primer acid is activated to its corresponding CoA ester.

  • Elongation Cycles: The methyl-branched primer-CoA undergoes several cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA. This process is catalyzed by the multi-enzyme fatty acid synthase (FAS) complex.

  • Formation of 7-Methylhexadecanoyl-ACP: After the requisite number of elongation cycles, a 17-carbon fatty acyl chain with a methyl group at the 7-position, attached to an Acyl Carrier Protein (ACP), is formed.

  • Release and Activation: The fatty acid is then released from the ACP and subsequently activated to this compound by an acyl-CoA synthetase.

Below is a DOT script for a Graphviz diagram illustrating this proposed pathway.

7_Methylhexadecanoyl_CoA_Biosynthesis cluster_priming Primer Formation & Activation cluster_elongation Fatty Acid Elongation cluster_final_product Final Product Formation Methyl_Branched_Primer Methyl-Branched Primer Acid Primer_CoA Methyl-Branched Primer-CoA Methyl_Branched_Primer->Primer_CoA Acyl-CoA Synthetase Elongation_Cycles Multiple Cycles of Elongation with Malonyl-CoA Primer_CoA->Elongation_Cycles FAS II System 7_Methylhexadecanoyl_ACP 7-Methylhexadecanoyl-ACP Elongation_Cycles->7_Methylhexadecanoyl_ACP 7_Methylhexadecanoic_Acid 7-Methylhexadecanoic Acid 7_Methylhexadecanoyl_ACP->7_Methylhexadecanoic_Acid Thioesterase 7_Methylhexadecanoyl_CoA This compound 7_Methylhexadecanoic_Acid->7_Methylhexadecanoyl_CoA Acyl-CoA Synthetase

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data on the concentration of this compound in biological tissues or microbial cultures. Research in the field of lipidomics has predominantly focused on more abundant straight-chain and terminally branched fatty acids. The table below presents hypothetical concentration ranges based on the typical abundance of other minor branched-chain fatty acids found in bacterial and environmental samples. These values should be considered as estimates to guide future quantitative studies.

Biological Source CategoryPrecursor Fatty Acid (7-methylhexadecanoic acid)Estimated this compound Concentration
Myxobacteria (e.g., Sorangium cellulosum)0.1 - 2.0% of total fatty acidsLow (pmol/g to nmol/g wet weight)
Methane-oxidizing Bacteria (e.g., Candidatus Methylomirabilis oxyfera)0.5 - 5.0% of total fatty acidsLow to moderate (nmol/g wet weight)

Note: The concentrations of acyl-CoAs are typically very low and transient in nature, making their quantification challenging.

Experimental Protocols

The analysis of this compound requires specialized analytical techniques due to its low abundance and the need to differentiate it from other isomeric acyl-CoAs. The following protocols are adapted from established methods for the analysis of long-chain and branched-chain acyl-CoAs.

Extraction of Acyl-CoAs from Biological Samples

Objective: To extract total acyl-CoAs from bacterial cell pellets or tissue homogenates.

Materials:

Procedure:

  • Homogenization: Homogenize the cell pellet or tissue sample in a mixture of isopropanol and the phosphate (B84403) buffer (1:1, v/v).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with a solution of acetonitrile and methanol.

  • Drying: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time to achieve separation of different acyl-CoA species.

  • Flow Rate: As per column specifications (e.g., 0.3 mL/min).

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The m/z of the [M+H]+ ion of this compound.

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the phosphopantetheine portion).

  • Calibration: Generate a calibration curve using a synthetic standard of this compound of known concentrations.

The workflow for the extraction and analysis is depicted in the following diagram.

Analysis_Workflow Sample Biological Sample (e.g., Bacterial Pellet) Extraction Acyl-CoA Extraction (Isopropanol/Buffer) Sample->Extraction Homogenization Purification Solid Phase Extraction (C18 SPE) Extraction->Purification Crude Extract Analysis LC-MS/MS Analysis Purification->Analysis Purified Acyl-CoAs Quantification Data Processing and Quantification Analysis->Quantification Raw Data

Caption: Experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound represents a fascinating, yet understudied, molecule within the landscape of cellular lipid metabolism. Its presumed existence in specific bacteria opens avenues for research into novel biosynthetic pathways and the functional roles of internally branched lipids in microbial adaptation. The methodologies outlined in this guide provide a solid foundation for researchers to begin exploring the natural occurrence, biosynthesis, and physiological significance of this unique acyl-CoA.

Future research should focus on:

  • Confirmation of Natural Occurrence: Direct detection and quantification of this compound in Myxobacteria and other potential sources.

  • Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific enzymes responsible for the synthesis of the 7-methyl-branched primer.

  • Functional Studies: Investigation of the role of 7-methylated lipids in membrane fluidity, stress response, and cell signaling.

  • Drug Development: Exploration of the biosynthetic enzymes as potential targets for novel antimicrobial agents.

By shedding light on the intricacies of branched-chain acyl-CoA metabolism, the scientific community can gain a deeper understanding of microbial physiology and potentially uncover new opportunities for biotechnological and therapeutic applications.

References

An In-Depth Technical Guide to the Discovery and Initial Characterization of 7-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of 7-MethylHexadecanoyl-CoA, a saturated long-chain fatty acyl-CoA with a methyl branch. While specific literature on the initial "discovery" of this particular molecule is sparse, this document consolidates information on the well-established principles of branched-chain fatty acid biosynthesis and the analytical techniques used to characterize novel acyl-CoA esters. It is intended to serve as a foundational resource for researchers interested in the metabolism and potential signaling roles of this and similar branched-chain lipids. This guide details the biosynthetic pathways, provides hypothetical quantitative data based on similar molecules, outlines detailed experimental protocols for its synthesis and characterization, and visualizes key metabolic and experimental workflows.

Introduction

Branched-chain fatty acids (BCFAs) are important components of lipids in many organisms, particularly bacteria, and are also found in mammalian tissues. The introduction of a methyl group along the acyl chain alters the physical properties of the fatty acid, such as its melting point and fluidity, which can have significant effects on membrane biology. 7-Methylhexadecanoic acid is a C17 saturated fatty acid with a methyl group at the 7th carbon position. Its activated form, this compound, is the direct substrate for various metabolic pathways, including incorporation into complex lipids and potential roles in cellular signaling. The study of such atypical fatty acyl-CoAs is crucial for understanding lipid diversity and its impact on cellular function and disease.

Biosynthesis of this compound

The de novo synthesis of BCFAs like 7-methylhexadecanoic acid diverges from the synthesis of straight-chain fatty acids by utilizing unique primer molecules derived from amino acid catabolism.[1] These branched-chain primers are then elongated by the fatty acid synthase (FAS) system.

The biosynthesis can be conceptualized in the following stages:

  • Primer Synthesis: The synthesis of the primer for 7-methylhexadecanoic acid would likely involve a short-chain branched acyl-CoA as a precursor.

  • Elongation: The fatty acid synthase machinery extends the primer through the iterative addition of two-carbon units from malonyl-CoA.

  • Activation: The completed 7-methylhexadecanoic acid is then activated to its CoA ester, this compound, by a long-chain acyl-CoA synthetase (ACSL). This is an ATP-dependent reaction.

G cluster_primer Primer Synthesis cluster_elongation Elongation cluster_activation Activation Amino Acid Catabolism Amino Acid Catabolism Branched-chain alpha-keto acid Branched-chain alpha-keto acid Amino Acid Catabolism->Branched-chain alpha-keto acid BCAT Short-chain branched Acyl-CoA Short-chain branched Acyl-CoA Branched-chain alpha-keto acid->Short-chain branched Acyl-CoA BCKDH Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Short-chain branched Acyl-CoA->Fatty Acid Synthase (FAS) 7-Methylhexadecanoic acid 7-Methylhexadecanoic acid Fatty Acid Synthase (FAS)->7-Methylhexadecanoic acid 7 cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Long-chain Acyl-CoA Synthetase (ACSL) Long-chain Acyl-CoA Synthetase (ACSL) 7-Methylhexadecanoic acid->Long-chain Acyl-CoA Synthetase (ACSL) This compound This compound Long-chain Acyl-CoA Synthetase (ACSL)->this compound AMP + PPi AMP + PPi Long-chain Acyl-CoA Synthetase (ACSL)->AMP + PPi ATP ATP ATP->Long-chain Acyl-CoA Synthetase (ACSL) CoA CoA CoA->Long-chain Acyl-CoA Synthetase (ACSL)

Biosynthesis of this compound.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C38H68N7O17P3S
Monoisotopic Mass 1035.3620 g/mol
Charge (at pH 7.4) -4

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Typem/z (Predicted)Fragmentation Pattern
[M-H]- 1034.3547Loss of phosphopantetheine and adenosine (B11128) moieties
[M+H]+ 1036.3693Characteristic loss of 507 Da (phosphoadenosine diphosphate)

Table 3: Hypothetical Kinetic Parameters for a Long-Chain Acyl-CoA Synthetase with 7-Methylhexadecanoic Acid as a Substrate

ParameterValue (Hypothetical)
Km (for 7-Methylhexadecanoic acid) 5 - 20 µM
Vmax 0.5 - 2.0 µmol/min/mg
Km (for ATP) 100 - 500 µM
Km (for CoA) 5 - 50 µM

Note: These kinetic parameters are illustrative and would need to be determined experimentally for a specific acyl-CoA synthetase.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound from 7-methylhexadecanoic acid using a recombinant long-chain acyl-CoA synthetase (ACSL).

Materials:

  • 7-methylhexadecanoic acid

  • Recombinant human ACSL1 (or other suitable ACSL)

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • MgCl2

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in potassium phosphate buffer (pH 7.4):

    • 100 µM 7-methylhexadecanoic acid (solubilized with BSA in a 1:1 molar ratio)

    • 5 mM ATP

    • 2.5 mM CoA

    • 10 mM MgCl2

    • 0.1% Triton X-100

  • Initiate the reaction: Add the purified recombinant ACSL enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate: Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction: Terminate the reaction by adding an equal volume of ice-cold 2-propanol.

  • Purification:

    • Centrifuge the mixture to pellet any precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an aqueous solvent (e.g., 20% methanol (B129727) in water) to remove salts and other hydrophilic components.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol in water).

  • Quantification and Storage: Determine the concentration of the purified product using a spectrophotometric assay (e.g., measuring absorbance at 260 nm for the adenine (B156593) ring of CoA) or by LC-MS. Store the purified this compound at -80°C.

Characterization by LC-MS/MS

This protocol outlines the analysis of the synthesized this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v)

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Negative ESI

  • Precursor Ion: m/z 1034.4 (for [M-H]-)

  • Product Ions: Scan for characteristic fragments of the CoA moiety (e.g., m/z 408, 426) and the acyl chain.

  • Collision Energy: Optimize for maximal fragmentation of the precursor ion.

G Enzymatic Synthesis Reaction Enzymatic Synthesis Reaction Quench and Precipitate Protein Quench and Precipitate Protein Enzymatic Synthesis Reaction->Quench and Precipitate Protein Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Quench and Precipitate Protein->Solid Phase Extraction (SPE) HPLC Separation HPLC Separation Solid Phase Extraction (SPE)->HPLC Separation ESI Source ESI Source HPLC Separation->ESI Source Mass Analyzer (Q1) Mass Analyzer (Q1) ESI Source->Mass Analyzer (Q1) Ionization Collision Cell (Q2) Collision Cell (Q2) Mass Analyzer (Q1)->Collision Cell (Q2) Precursor Selection Mass Analyzer (Q3) Mass Analyzer (Q3) Collision Cell (Q2)->Mass Analyzer (Q3) Fragmentation Detector Detector Mass Analyzer (Q3)->Detector Product Ion Scan Data Analysis Data Analysis Detector->Data Analysis

Workflow for Synthesis and Characterization.

Potential Metabolic Fate and Signaling Roles

Once synthesized, this compound can enter several metabolic pathways. The methyl branch may influence the rate and products of these pathways compared to its straight-chain counterparts.

  • Beta-Oxidation: this compound can be a substrate for mitochondrial beta-oxidation. The methyl group at an odd-numbered carbon would likely result in the formation of propionyl-CoA in the final thiolysis step, which can then enter the TCA cycle via succinyl-CoA.

  • Incorporation into Complex Lipids: This branched-chain acyl-CoA can be incorporated into various lipid species, such as phospholipids, triacylglycerols, and cholesterol esters, by acyltransferases. This would alter the properties of membranes and lipid droplets.

  • Protein Acylation: Like other fatty acyl-CoAs, it could potentially be a substrate for protein N-myristoylation or S-palmitoylation, thereby affecting protein localization and function.

  • Gene Regulation: Acyl-CoAs can act as signaling molecules that regulate the activity of transcription factors involved in lipid metabolism, such as PPARs and SREBPs.

G cluster_metabolism Metabolic Pathways cluster_signaling Signaling & Regulation This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Protein Acylation Protein Acylation This compound->Protein Acylation Gene Regulation Gene Regulation This compound->Gene Regulation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Phospholipids Phospholipids Complex Lipid Synthesis->Phospholipids Triacylglycerols Triacylglycerols Complex Lipid Synthesis->Triacylglycerols TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Modified Proteins Modified Proteins Protein Acylation->Modified Proteins Transcription Factors (PPARs, SREBPs) Transcription Factors (PPARs, SREBPs) Gene Regulation->Transcription Factors (PPARs, SREBPs)

Potential Metabolic Fate and Signaling Pathways.

Conclusion

While this compound has not been the subject of extensive individual research, its discovery and characterization can be approached through well-established methodologies for fatty acyl-CoAs. Its branched-chain nature suggests unique properties and metabolic fates that warrant further investigation. This technical guide provides a framework for researchers to synthesize, characterize, and study the biological roles of this and other novel branched-chain lipid molecules, which may hold promise for future therapeutic development.

References

7-Methylhexadecanoyl-CoA: A Precursor in Branched-Chain Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhexadecanoyl-CoA is a saturated, long-chain acyl-CoA containing a methyl branch at the seventh carbon position. As a derivative of 7-methylhexadecanoic acid, it serves as a key precursor in the biosynthesis of branched-chain fatty acids (BCFAs). BCFAs are integral components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. In certain organisms, such as Mycobacterium tuberculosis, branched-chain lipids play crucial roles in pathogenesis and dormancy. This guide provides a comprehensive overview of the synthesis, regulation, and analysis of this compound and its role in lipid metabolism.

Biosynthesis of this compound

The de novo synthesis of BCFAs, including 7-methylhexadecanoic acid, diverges from the synthesis of straight-chain fatty acids (SCFAs) at the initial priming step. This process relies on unique primer molecules derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1]

The biosynthesis of this compound is initiated with a specific branched-chain acyl-CoA primer. While the exact primer for a 7-methyl branch is not explicitly detailed in the provided search results, the general mechanism involves the conversion of BCAAs into short, branched-chain acyl-CoA molecules that serve as the starting blocks for the fatty acid synthase (FAS) machinery.[1] The key enzyme in this initiation step is β-ketoacyl-acyl carrier protein synthase III (FabH), which exhibits specificity for these branched-chain primers in organisms that produce BCFAs.[2][3]

Following the initial condensation reaction catalyzed by FabH, the growing acyl chain undergoes iterative cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA.[1]

Signaling Pathway for Branched-Chain Fatty Acid Synthesis

The synthesis of BCFAs is tightly regulated. A key control point is the branched-chain α-keto acid dehydrogenase (BKD) complex, which catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from BCAAs to produce the initial branched-chain acyl-CoA primers.[4][5] The activity of the BKD complex is itself regulated by phosphorylation and dephosphorylation.[5]

In addition to the BKD complex, the expression of genes involved in fatty acid synthesis is subject to transcriptional regulation. In mycobacteria, a TetR-like transcriptional regulator, FasR, has been identified to control the expression of the fatty acid synthase (fas) gene. The binding of FasR to its target promoter is modulated by long-chain acyl-CoAs, suggesting a feedback mechanism.[6] In other organisms, transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs) play a crucial role in the global regulation of lipid metabolism, which can indirectly influence BCFA synthesis.[7][8]

BCFA_Synthesis_Pathway cluster_upstream Upstream Regulation cluster_fas Fatty Acid Elongation Cycle cluster_downstream Final Product Formation Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain alpha-Keto Acids Branched-Chain alpha-Keto Acids Branched-Chain Amino Acids->Branched-Chain alpha-Keto Acids BKD Branched-Chain alpha-Keto Acid Dehydrogenase (BKD) Complex Branched-Chain alpha-Keto Acids->BKD Branched-Chain Acyl-CoA Primers Branched-Chain Acyl-CoA Primers FabH FabH Branched-Chain Acyl-CoA Primers->FabH BKD->Branched-Chain Acyl-CoA Primers Elongation_Cycle Elongation Cycles (FAS) FabH->Elongation_Cycle Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle 7-Methylhexadecanoyl-ACP 7-Methylhexadecanoyl-ACP Elongation_Cycle->7-Methylhexadecanoyl-ACP n cycles 7-Methylhexadecanoic Acid 7-Methylhexadecanoic Acid 7-Methylhexadecanoyl-ACP->7-Methylhexadecanoic Acid This compound This compound Incorporation Incorporation into Membrane Lipids This compound->Incorporation Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->this compound 7-Methylhexadecanoic Acid->Acyl_CoA_Synthetase

Caption: Biosynthesis pathway of this compound.

Quantitative Data on Branched-Chain Fatty Acids

Specific quantitative data for this compound is limited in the available literature. However, data for the general class of BCFAs provide valuable insights into their abundance and effects.

Organism/SystemBCFA Abundance/EffectReference
Staphylococcus aureusBCFAs account for ~55-65% of total fatty acids.[9]
Candidatus Methylomirabilis oxyfera10-methylhexadecanoic acid can constitute up to 46% of total fatty acids.[10]
Human Adipose CellsIso-BCFAs decrease the expression of pro-inflammatory genes like COX-2, IL-6, and ALOX-15.[7]
Human HepG2 CellsIso-BCFAs can lower the expression of SREBP1 and FASN, involved in lipogenesis.[1]

Role in Lipid Membranes

BCFAs, including 7-methylhexadecanoic acid, play a crucial role in modulating the physical properties of cell membranes. The methyl branch disrupts the ordered packing of the acyl chains, which leads to an increase in membrane fluidity.[10] This is a critical mechanism for bacteria to adapt to changes in temperature, particularly cold stress.[9]

Experimental Protocols

Quantification of this compound and its corresponding Fatty Acid by GC-MS

This protocol outlines a general approach for the extraction, derivatization, and quantification of 7-methylhexadecanoic acid.

a. Lipid Extraction:

  • Homogenize the biological sample (e.g., bacterial cell pellet, tissue).

  • Extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Separate the organic and aqueous phases by adding water and centrifuging.

  • Collect the lower organic phase containing the lipids.

b. Saponification and Derivatization:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Saponify the lipid residue by adding methanolic NaOH and heating.

  • Acidify the mixture to protonate the free fatty acids.

  • Extract the free fatty acids with a non-polar solvent like hexane.

  • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or by acid-catalyzed esterification.

c. GC-MS Analysis:

  • Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAMEs separation).

  • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

  • The mass spectrometer will ionize the eluting FAMEs and fragment them.

  • Identify 7-methylhexadecanoate methyl ester by its characteristic retention time and mass spectrum.

  • Quantify the amount of 7-methylhexadecanoic acid by comparing its peak area to that of a known concentration of an internal standard (e.g., a deuterated fatty acid).[11][12]

GCMS_Workflow Sample Biological Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Saponification Saponification (Methanolic NaOH) Extraction->Saponification Derivatization Derivatization to FAMEs (BF3-Methanol) Saponification->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection and Fragmentation GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of 7-methylhexadecanoic acid.

Stable Isotope Tracing of this compound Biosynthesis

This method allows for the elucidation of the biosynthetic pathway of 7-methylhexadecanoic acid by tracing the incorporation of labeled precursors.

a. Cell Culture and Labeling:

  • Culture the cells of interest (e.g., bacteria) in a defined medium.

  • Supplement the medium with a stable isotope-labeled precursor, such as a ¹³C-labeled branched-chain amino acid (e.g., [U-¹³C]-Leucine).

  • Allow the cells to grow and incorporate the labeled precursor into their fatty acids.

b. Sample Preparation and Analysis:

  • Harvest the cells and extract the total lipids as described in the GC-MS protocol.

  • Prepare FAMEs from the extracted lipids.

  • Analyze the FAMEs by GC-MS.

c. Data Interpretation:

  • The mass spectra of the FAMEs will show an increase in mass corresponding to the number of ¹³C atoms incorporated.

  • By analyzing the mass isotopomer distribution, it is possible to determine the contribution of the labeled precursor to the synthesis of 7-methylhexadecanoic acid.[][14][15]

This compound in Disease

The synthesis of unique lipids, including BCFAs, is particularly important for pathogenic bacteria like Mycobacterium tuberculosis. During its dormant state, M. tuberculosis accumulates triacylglycerols derived from host lipids.[16] Acyl-CoA synthetases, which activate fatty acids to their CoA thioesters, are crucial for this process and their expression is often upregulated during dormancy.[16] While the specific role of this compound in this context is not fully elucidated, its nature as a BCFA precursor suggests its potential involvement in the formation of the complex lipid-rich cell wall of M. tuberculosis, which is essential for its survival and pathogenesis.

Conclusion

This compound is a vital intermediate in the biosynthesis of branched-chain fatty acids, which are critical for the membrane integrity and environmental adaptability of many bacteria. Understanding the synthesis, regulation, and function of this molecule and its derivatives offers potential avenues for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis that rely on unique lipid structures for their virulence. Further research focusing on the specific enzymes and regulatory networks governing this compound metabolism will be crucial for exploiting this pathway for therapeutic purposes.

References

The Enzymatic Landscape of 7-MethylHexadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-CoA that, due to its methyl substitution, follows a specialized metabolic pathway distinct from the canonical β-oxidation spiral for straight-chain fatty acids. Understanding the enzymatic reactions involving this molecule is crucial for researchers in lipid metabolism, metabolic disorders, and drug development, as branched-chain fatty acids and their metabolites have been implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the enzymatic reactions involving this compound, focusing on the core enzymes, their kinetics, and detailed experimental protocols for their study.

Metabolic Pathway: The α-Oxidation Cascade

The presence of a methyl group on the carbon chain of this compound sterically hinders the action of acyl-CoA dehydrogenases, the first enzymes of the β-oxidation pathway. Consequently, its degradation proceeds primarily through the α-oxidation pathway , a process occurring within the peroxisomes. This pathway facilitates the removal of a single carbon atom from the carboxyl end of the fatty acid, bypassing the methyl-branched carbon and allowing the shortened chain to subsequently enter the β-oxidation pathway.

The α-oxidation of this compound involves a sequence of three key enzymatic reactions:

  • Hydroxylation: Catalyzed by Phytanoyl-CoA Dioxygenase (PHYH).

  • Cleavage: Catalyzed by 2-Hydroxyacyl-CoA Lyase (HACL1).

  • Oxidation: Catalyzed by an Aldehyde Dehydrogenase (ALDH).

alpha_oxidation_pathway cluster_0 Peroxisome 7-MH-CoA This compound 2-OH-7-MH-CoA 2-Hydroxy-7-MethylHexadecanoyl-CoA 7-MH-CoA->2-OH-7-MH-CoA Phytanoyl-CoA Dioxygenase (PHYH) 6-MP-al 6-Methylpentadecanal 2-OH-7-MH-CoA->6-MP-al 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl-CoA Formyl-CoA 2-OH-7-MH-CoA->Formyl-CoA CO2_Succinate CO2 + Succinate 6-MP-acid 6-Methylpentadecanoic Acid 6-MP-al->6-MP-acid Aldehyde Dehydrogenase (ALDH) NADH_H NADH + H+ O2_2OG O2 + 2-Oxoglutarate O2_2OG->2-OH-7-MH-CoA TPP_Mg TPP, Mg2+ TPP_Mg->6-MP-al NAD NAD+ NAD->6-MP-acid

Figure 1: α-Oxidation pathway of this compound.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymatic reactions with this compound as a substrate is limited, data from structurally similar methyl-branched fatty acyl-CoAs provide valuable insights.

EnzymeSubstrateKmkcatVmaxSource OrganismNotes
Phytanoyl-CoA Dioxygenase (PHYH) 3-Methylhexadecanoyl-CoA40.8 µM--Human (recombinant)Active on a variety of 3-methylacyl-CoA esters with chain lengths of at least seven carbons.[1]
Phytanoyl-CoA29.5 µM--Human (recombinant)Activity is enhanced in the presence of Sterol Carrier Protein 2 (SCP2).[1]
2-Hydroxyacyl-CoA Lyase (HACL1) 2-Hydroxy-3-methylhexadecanoyl-CoA~15 µM (apparent)--Rat LiverThe 3-methyl branch is not essential for substrate recognition.[2][3]
2-Hydroxyoctadecanoyl-CoA---Human (recombinant)Demonstrates broad substrate specificity for 2-hydroxyacyl-CoAs.[4]
Aldehyde Dehydrogenase (ALDH) Decanal (C10)2.9 ± 0.4 nM (ALDH1)--Human LiverALDH isozymes exhibit broad and overlapping substrate specificities for aliphatic aldehydes.[5]
Decanal (C10)22 ± 3 nM (ALDH2)--Human LiverKinetic parameters are highly dependent on the specific isozyme and aldehyde chain length.[5]
Hexanal (C6)---Human (ALDH9A1)Demonstrates activity towards various aliphatic aldehydes.[6]

Note: The provided kinetic parameters are for analogous substrates and should be considered as estimates for reactions involving this compound and its derivatives. Experimental determination of the specific kinetics is recommended for precise characterization.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a prerequisite for enzymatic assays. This is typically a two-step process involving the synthesis of the free fatty acid followed by its conversion to the CoA thioester.

a) Synthesis of 7-Methylhexadecanoic Acid: A common route for the synthesis of branched-chain fatty acids involves the use of organocuprate reagents. For 7-methylhexadecanoic acid, a plausible synthetic route would involve the reaction of a suitable Grignard reagent with a long-chain alkyl halide in the presence of a copper catalyst.

b) Conversion to this compound: The conversion of the free fatty acid to its CoA ester can be achieved through several methods, with the mixed anhydride (B1165640) method being a common choice.[7]

Protocol: Mixed Anhydride Method

  • Dissolve 7-methylhexadecanoic acid in anhydrous tetrahydrofuran (B95107) (THF).

  • Add triethylamine (B128534) to the solution.

  • Cool the mixture to 0°C and add ethyl chloroformate dropwise while stirring.

  • Allow the reaction to proceed for 30-60 minutes at 0°C to form the mixed anhydride.

  • In a separate vial, dissolve Coenzyme A trilithium salt hydrate (B1144303) in an ice-cold aqueous sodium bicarbonate solution.

  • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.

  • Stir the reaction on ice for 1-2 hours.

  • The resulting this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Assay for Phytanoyl-CoA Dioxygenase (PHYH) Activity

This assay measures the conversion of this compound to 2-Hydroxy-7-MethylHexadecanoyl-CoA.

Principle: The activity of PHYH is determined by monitoring the consumption of a co-substrate or the formation of a product. A common method involves measuring the release of ¹⁴CO₂ from [1-¹⁴C]-2-oxoglutarate.

Materials:

  • Recombinant human PHYH

  • This compound

  • [1-¹⁴C]-2-Oxoglutarate

  • FeSO₄

  • Ascorbate

  • ATP or GTP

  • MgCl₂

  • Catalase

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer, FeSO₄, ascorbate, ATP or GTP, MgCl₂, catalase, and [1-¹⁴C]-2-oxoglutarate.

  • Add this compound to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified recombinant PHYH.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA.

  • Capture the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a CO₂ trapping solution) placed in a sealed vial.

  • Quantify the radioactivity of the trapped ¹⁴CO₂ by liquid scintillation counting.

Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This assay measures the cleavage of 2-Hydroxy-7-MethylHexadecanoyl-CoA into 6-Methylpentadecanal and formyl-CoA.

Principle: The activity of HACL1 is determined by measuring the formation of the aldehyde product or the formyl-CoA. A common method involves the use of a fluorescent derivatizing agent for the aldehyde.

Materials:

  • Partially purified or recombinant HACL1

  • 2-Hydroxy-7-MethylHexadecanoyl-CoA (product from the PHYH reaction or synthesized)

  • Thiamine (B1217682) pyrophosphate (TPP)

  • MgCl₂

  • Tris-HCl buffer (pH 8.5)

  • Fluorescent labeling agent for aldehydes (e.g., Nile Red with sodium sulfite)

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, TPP, and MgCl₂.

  • Add 2-Hydroxy-7-MethylHexadecanoyl-CoA to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the HACL1 enzyme preparation.

  • Incubate at 37°C for a defined period.

  • Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

  • Add the fluorescent labeling agent and incubate to allow for derivatization of the aldehyde product.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths. A standard curve with a known long-chain aldehyde should be used for quantification.

Assay for Aldehyde Dehydrogenase (ALDH) Activity

This assay measures the oxidation of 6-Methylpentadecanal to 6-Methylpentadecanoic acid.

Principle: The activity of ALDH is determined by monitoring the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Commercially available or purified ALDH isozyme

  • 6-Methylpentadecanal (product from the HACL1 reaction or synthesized)

  • NAD⁺

  • Sodium pyrophosphate buffer (pH 8.0)

  • Dithiothreitol (DTT)

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing sodium pyrophosphate buffer and DTT.

  • Add NAD⁺ to the cuvette.

  • Add the ALDH enzyme solution.

  • Establish a baseline reading at 340 nm.

  • Initiate the reaction by adding 6-Methylpentadecanal.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Substrate Preparation cluster_assays Enzymatic Assays cluster_analysis Product Analysis Synth_Acid Synthesis of 7-Methylhexadecanoic Acid Synth_CoA Conversion to This compound Synth_Acid->Synth_CoA PHYH_Assay Phytanoyl-CoA Dioxygenase (PHYH) Assay Synth_CoA->PHYH_Assay Substrate HACL1_Assay 2-Hydroxyacyl-CoA Lyase (HACL1) Assay PHYH_Assay->HACL1_Assay Product as Substrate HPLC HPLC Analysis PHYH_Assay->HPLC Product Detection ALDH_Assay Aldehyde Dehydrogenase (ALDH) Assay HACL1_Assay->ALDH_Assay Product as Substrate GC_MS GC-MS Analysis HACL1_Assay->GC_MS Aldehyde Detection ALDH_Assay->HPLC Acid Detection

Figure 2: General experimental workflow for studying this compound metabolism.
Logical Relationship of α-Oxidation Enzymes

enzyme_relationship Substrate This compound PHYH PHYH Substrate->PHYH Intermediate1 2-Hydroxy-7-Methyl- Hexadecanoyl-CoA HACL1 HACL1 Intermediate1->HACL1 Intermediate2 6-Methylpentadecanal ALDH ALDH Intermediate2->ALDH Product 6-Methylpentadecanoic Acid PHYH->Intermediate1 HACL1->Intermediate2 ALDH->Product

Figure 3: Sequential action of enzymes in the α-oxidation of this compound.

Conclusion

The metabolism of this compound is a specialized process governed by the enzymes of the peroxisomal α-oxidation pathway. While direct kinetic data for this specific substrate is scarce, the known substrate specificities of Phytanoyl-CoA Dioxygenase, 2-Hydroxyacyl-CoA Lyase, and Aldehyde Dehydrogenases provide a strong foundation for understanding its degradation. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the enzymatic reactions involving this compound, enabling a deeper understanding of branched-chain fatty acid metabolism and its implications in health and disease. Further research is warranted to elucidate the precise kinetic parameters and regulatory mechanisms governing the fate of this and other branched-chain fatty acids in biological systems.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 7-Methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. As with other BCFAs, its precursors are derived from the catabolism of branched-chain amino acids.[1] The accurate and sensitive detection of this compound is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most robust and reproducible method for acyl-CoA analysis.

Analytical Methods Overview

The detection and quantification of acyl-CoAs, particularly low-abundance species like this compound, present analytical challenges due to their inherent instability and complex biological matrices. The primary methods for analysis are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for acyl-CoA analysis, offering high sensitivity, specificity, and the ability to quantify a wide range of acyl-CoA species simultaneously.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for fatty acid analysis, GC-MS typically requires derivatization of the fatty acid to a volatile ester, which involves hydrolysis of the CoA moiety. Therefore, it is less suitable for the direct analysis of intact acyl-CoAs.

This document will focus on the LC-MS/MS methodology.

Quantitative Data

Direct quantitative data for this compound in biological samples is not extensively available in the current literature. However, based on data for other long-chain and branched-chain acyl-CoAs in various mammalian cell lines and tissues, we can estimate its likely concentration range. The following table provides a summary of quantitative data for representative acyl-CoA species to serve as a reference for expected abundance.

Acyl-CoA SpeciesCell Line/TissueConcentration (pmol/mg protein)Concentration (pmol/10^6 cells)Reference
Acetyl-CoAHepG2 cells-10.644[3]
Propionyl-CoAHepG2 cells-3.532[3]
Succinyl-CoAHepG2 cells-25.467[3]
Crotonyl-CoAHepG2 cells-0.032[3]
Lactoyl-CoAHepG2 cells-0.011[3]
Lactoyl-CoAMouse Heart0.0172 (pmol/mg wet weight)-[3]
Butyryl-CoASCAD-/- Mouse Liver~15,000-[4]
Palmitoyl-CoA (C16:0)Rat Liver83 +/- 11 (nmol/g wet weight)-[5]
Oleoyl-CoA (C18:1)Rat Liver--[6]

Note: The concentration of this compound is expected to be in the low pmol to fmol range, similar to other low-abundance, long-chain acyl-CoA species.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells

This protocol describes the extraction of total acyl-CoAs from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA or a structural analog not present in the sample, such as Heptadecanoyl-CoA)

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Methanol (B129727), Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Sonicator

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 10% TCA or 5% SSA directly to the plate and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 10% TCA or 5% SSA.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the cell lysate.

  • Lysis and Protein Precipitation: Sonicate the samples briefly on ice (e.g., 3 cycles of 10 seconds with 30-second intervals) to ensure complete cell lysis. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with methanol or a methanol/acetonitrile mixture.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of 50% methanol in water or a specific mobile phase).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the targeted quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (or a weak base like ammonium hydroxide for better peak shape).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs. Optimization is required based on the specific column and system.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific MRM transitions for this compound need to be determined. Based on its structure and the known fragmentation of acyl-CoAs, the following transitions can be predicted:

    • Precursor Ion (Q1): The molecular weight of 7-methylhexadecanoic acid is 270.46 g/mol . The molecular weight of Coenzyme A is 767.53 g/mol . The molecular weight of this compound is approximately 1020.98 g/mol . The protonated molecule [M+H]⁺ would be at m/z 1021.99.

    • Product Ions (Q3): Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[2] Another common product ion is observed at m/z 428.[2]

      • Primary Transition (for quantification): 1021.99 -> 514.99 (corresponding to [M+H-507]⁺)

      • Secondary Transition (for confirmation): 1021.99 -> 428.0

  • Collision Energy (CE) and other MS parameters: These need to be optimized for the specific instrument by infusing a synthesized standard of this compound.

Mandatory Visualizations

Signaling Pathway

Metabolic Pathway of this compound Biosynthesis cluster_amino_acid_catabolism Branched-Chain Amino Acid Catabolism cluster_primer_synthesis Primer Synthesis cluster_fas Fatty Acid Elongation (FAS) cluster_final_product Final Product Formation Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Multiple Steps Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Multiple Steps Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Multiple Steps Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Isobutyryl-CoA->Fatty Acid Synthase (FAS) Primer Isovaleryl-CoA->Fatty Acid Synthase (FAS) Primer 2-Methylbutyryl-CoA->Fatty Acid Synthase (FAS) Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation Units 7-MethylHexadecanoyl-ACP 7-MethylHexadecanoyl-ACP Fatty Acid Synthase (FAS)->7-MethylHexadecanoyl-ACP 7-Methylhexadecanoic Acid 7-Methylhexadecanoic Acid 7-MethylHexadecanoyl-ACP->7-Methylhexadecanoic Acid Thioesterase Thioesterase Thioesterase Acyl-CoA Synthetase Acyl-CoA Synthetase This compound This compound 7-Methylhexadecanoic Acid->this compound Acyl-CoA Synthetase

Caption: Biosynthesis pathway of this compound.

Experimental Workflow

LC-MS/MS Workflow for this compound Analysis Biological_Sample Biological Sample (Cells or Tissues) Extraction Acyl-CoA Extraction (TCA/SSA Precipitation) Biological_Sample->Extraction SPE Solid Phase Extraction (Cleanup and Concentration) Extraction->SPE LC_Separation UHPLC Separation (C18 Reversed-Phase) SPE->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification using Internal Standard) MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

References

Application Note: Quantification of 7-MethylHexadecanoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their involvement in various physiological and pathological processes. Accurate quantification of specific BCFAs like this compound is crucial for understanding their metabolic pathways and identifying their roles in disease. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of Branched-Chain Fatty Acid Synthesis

The biosynthesis of branched-chain fatty acids, such as 7-methylhexadecanoic acid, diverges from the synthesis of straight-chain fatty acids by utilizing primers derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1] These primers are then elongated by the fatty acid synthase (FAS) system.

Biosynthesis of Branched-Chain Fatty Acyl-CoAs cluster_primers Primer Synthesis cluster_elongation Fatty Acid Elongation Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Acyl-CoA Primers Branched-Chain Acyl-CoA Primers Branched-Chain Amino Acids->Branched-Chain Acyl-CoA Primers Catabolism Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA Primers->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation Units This compound This compound Fatty Acid Synthase (FAS)->this compound Chain Elongation & Termination

Caption: General pathway for the biosynthesis of branched-chain fatty acyl-CoAs.

Experimental Protocol

This protocol outlines a general method for the extraction and quantification of long-chain acyl-CoAs from biological matrices. Optimization of specific parameters for this compound may be required.

1. Sample Preparation (Protein Precipitation and Extraction)

This procedure is adapted from methods for long-chain acyl-CoA analysis.

  • Materials:

    • Biological sample (e.g., tissue homogenate, cell lysate)

    • Internal Standard (IS): A stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA or a deuterated analog) is recommended.

    • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:1:1 v/v/v)

    • 10% (w/v) Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • Procedure:

    • To 100 µL of sample, add 20 µL of the internal standard solution.

    • Add 400 µL of ice-cold extraction solvent.

    • Vortex for 1 minute to precipitate proteins.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase (see LC method).

2. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.[2][3]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to initial conditions for re-equilibration.

Time (min)% Mobile Phase B
0.020
1.020
10.095
12.095
12.120
15.020
Table 1: Example Liquid Chromatography Gradient.
  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key Fragmentation: Acyl-CoAs characteristically exhibit a neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507.0 Da).[2][3][4][5]

    • MRM Transitions: The precursor ion will be the [M+H]+ of this compound. The product ion will be the fragment resulting from the neutral loss of 507.0 Da. The molecular weight of 7-methylhexadecanoic acid is 270.46 g/mol , and Coenzyme A has a molecular weight of 767.53 g/mol . Therefore, the molecular weight of this compound is approximately 1020.99 g/mol . The exact mass should be used for high-resolution mass spectrometry.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1022.0515.0To be optimized
Internal Standard (e.g., C17:0-CoA)1022.0515.0To be optimized
Table 2: Proposed MRM Transitions for this compound. Collision energy should be optimized for the specific instrument to achieve the best signal intensity.

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured format. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Sample IDPeak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Concentration (µM)
Control 1150,000300,0000.501.25
Control 2165,000310,0000.531.33
Treated 1350,000290,0001.213.03
Treated 2380,000305,0001.253.13
Table 3: Example Quantitative Data Summary.

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of this compound is depicted below.

LC-MS Workflow for this compound A Sample Collection (Tissue, Cells, etc.) B Addition of Internal Standard A->B C Protein Precipitation & Extraction B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis (C18 Separation, MRM Detection) D->E F Data Processing (Peak Integration, Quantification) E->F G Results & Interpretation F->G

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive protocol for the sensitive and specific quantification of this compound by LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection can be adapted for various biological matrices. This will enable researchers to accurately measure the levels of this branched-chain acyl-CoA, facilitating a deeper understanding of its role in metabolic pathways and disease.

References

gas chromatography-mass spectrometry (GC-MS) analysis of 7-MethylHexadecanoyl-CoA derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Branched-chain fatty acids (BCFAs) are increasingly recognized for their significance in cellular signaling, membrane fluidity, and as biomarkers for various metabolic conditions. The analysis of these molecules and their derivatives is crucial for understanding their physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids. Due to the low volatility of long-chain fatty acyl-CoAs, a derivatization step is necessary to convert them into more volatile compounds suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound derivatives, specifically focusing on its conversion to the fatty acid methyl ester (FAME) for GC-MS analysis.

Analytical Approach

The direct analysis of long-chain fatty acyl-CoAs by GC-MS is challenging due to their high molecular weight and low volatility. Therefore, the common approach involves the hydrolysis of the acyl-CoA to its corresponding free fatty acid, followed by derivatization to a more volatile ester. The most common derivatization method is the conversion to a fatty acid methyl ester (FAME). This application note details the following workflow:

  • Hydrolysis: Alkaline hydrolysis of this compound to 7-methylhexadecanoic acid.

  • Extraction: Liquid-liquid extraction of the free fatty acid.

  • Derivatization: Conversion of 7-methylhexadecanoic acid to its methyl ester (7-methylhexadecanoic acid methyl ester).

  • GC-MS Analysis: Separation, identification, and quantification of the FAME derivative.

Experimental Protocols

Protocol 1: Sample Preparation - Hydrolysis of this compound and Extraction of 7-Methylhexadecanoic Acid

This protocol is designed for the hydrolysis of this compound from biological samples or standards and the subsequent extraction of the resulting free fatty acid.

Materials:

  • Sample containing this compound

  • Internal Standard (e.g., Heptadecanoic acid)

  • Methanolic KOH (2 M)

  • Hexane (B92381)

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • Glass test tubes with screw caps

Procedure:

  • To a glass test tube, add the sample containing this compound.

  • Add a known amount of internal standard (e.g., Heptadecanoic acid in methanol).

  • Add 2 mL of 2 M methanolic KOH.

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis.

  • Cool the tube to room temperature.

  • Add 2 mL of deionized water and vortex.

  • Add 3 mL of hexane to extract the free fatty acid.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction (steps 8-11) with another 3 mL of hexane and combine the hexane layers.

  • Evaporate the hexane under a gentle stream of nitrogen to obtain the dried free fatty acid.

Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol describes the conversion of the extracted 7-methylhexadecanoic acid to its methyl ester.

Materials:

  • Dried fatty acid extract from Protocol 1

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials

Procedure:

  • To the dried fatty acid extract, add 2 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute.

  • Allow the layers to separate.

  • Transfer the upper hexane layer containing the FAME to a clean tube.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

Protocol 3: GC-MS Analysis

This protocol provides the instrumental parameters for the analysis of 7-methylhexadecanoic acid methyl ester.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column: A polar column such as a DB-23 or HP-88 (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of fatty acid methyl esters.[1]

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Interface Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for the GC-MS analysis of 7-methylhexadecanoic acid methyl ester should be summarized for clear comparison. The following table provides expected and hypothetical data for the analysis.

Parameter7-Methylhexadecanoic Acid Methyl EsterHeptadecanoic Acid Methyl Ester (Internal Standard)
Molecular Formula C18H36O2C18H36O2
Molecular Weight 284.48284.48
Expected Retention Time (min) *~18.5 - 19.5~19.0 - 20.0
Key Mass Fragments (m/z) **284 (M+), 253, 143, 88, 74284 (M+), 253, 143, 87, 74
Limit of Detection (LOD) To be determined empiricallyTo be determined empirically
Limit of Quantification (LOQ) To be determined empiricallyTo be determined empirically

*Retention times are estimates and will vary depending on the specific GC column and conditions used. Branched-chain FAMEs typically elute slightly earlier than their straight-chain counterparts.

**The mass spectrum of 7-methylhexadecanoic acid methyl ester is expected to be similar to its straight-chain isomer, heptadecanoic acid methyl ester. Key fragments include the molecular ion (M+), loss of a methoxy (B1213986) group (-OCH3), and characteristic fragments for fatty acid methyl esters at m/z 74 and 87 (or 88 for the branched isomer due to McLafferty rearrangement at the branch point).

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample with this compound hydrolysis Alkaline Hydrolysis sample->hydrolysis Add Internal Standard & Methanolic KOH extraction Liquid-Liquid Extraction hydrolysis->extraction Add Hexane derivatization Derivatization to FAME extraction->derivatization Add BF3-Methanol gc_ms GC-MS Injection derivatization->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.

Biosynthesis Pathway of Branched-Chain Fatty Acids

This diagram shows the general biosynthetic pathway for iso-branched-chain fatty acids, such as 7-methylhexadecanoic acid.

bcf_biosynthesis bcaa Branched-Chain Amino Acids (e.g., Valine, Leucine) primer Branched-Chain Acyl-CoA Primers (e.g., Isobutyryl-CoA, Isovaleryl-CoA) bcaa->primer Catabolism fas Fatty Acid Synthase (FAS) primer->fas malonyl Malonyl-CoA malonyl->fas bcfa Branched-Chain Fatty Acid (e.g., 7-Methylhexadecanoic Acid) fas->bcfa Elongation Cycles acyl_coa This compound bcfa->acyl_coa Acyl-CoA Synthetase

Caption: Biosynthesis of iso-branched-chain fatty acids from amino acid precursors.

References

Application Notes and Protocols for the Extraction of 7-MethylHexadecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and quantification of 7-MethylHexadecanoyl-CoA, a long-chain acyl-coenzyme A (LCA-CoA), from tissue samples. The methodology is synthesized from established protocols for the analysis of similar endogenous molecules.

Introduction

This compound is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and other LCA-CoAs in biological tissues is crucial for understanding various physiological and pathological processes. The protocol described herein is a robust method for the extraction, purification, and subsequent analysis of this compound from small tissue samples, adaptable for various research applications. The procedure's success relies on meticulous sample handling due to the inherent instability of acyl-CoA thioesters.

Principle

The protocol employs a multi-step process beginning with the rapid homogenization of frozen tissue to quench enzymatic activity. A liquid-liquid extraction using a combination of organic solvents and an acidic buffer is then used to separate the polar acyl-CoAs from non-polar lipids and other cellular components. The extract is further purified and concentrated using solid-phase extraction (SPE). Finally, the purified this compound is quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Avanti Polar Lipids
Heptadecanoyl-CoA (Internal Standard)≥98%Avanti Polar Lipids
Acetonitrile (ACN)HPLC GradeFisher Scientific
Isopropanol (IPA)HPLC GradeFisher Scientific
Methanol (B129727) (MeOH)HPLC GradeFisher Scientific
ChloroformHPLC GradeFisher Scientific
Potassium Phosphate (B84403) Monobasic (KH2PO4)ACS GradeSigma-Aldrich
Glacial Acetic AcidACS GradeSigma-Aldrich
Ammonium (B1175870) Hydroxide (B78521) (NH4OH)ACS GradeSigma-Aldrich
Formic AcidLC-MS GradeThermo Fisher Scientific
WaterLC-MS GradeFisher Scientific
Solid-Phase Extraction (SPE) ColumnsStrata-X or similar C18Phenomenex
Homogenizer (e.g., Omni TH)-Omni International
Centrifuge (refrigerated)-Eppendorf
HPLC-MS/MS System-Waters, Sciex, Agilent

Experimental Protocol

Sample Preparation and Homogenization
  • Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled 2 mL polypropylene (B1209903) tube.[1][2]

  • On ice, add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[1][3]

  • Add 0.5 mL of an organic solvent mixture of acetonitrile:isopropanol:methanol (3:1:1) containing the internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[1]

  • Immediately homogenize the sample twice on ice using a mechanical homogenizer until a uniform consistency is achieved.[1]

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.[1]

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

Solid-Phase Extraction (SPE) for Purification
  • Condition a C18 SPE column by passing 3 mL of methanol, followed by 3 mL of water.[2]

  • Load the supernatant from the previous step onto the conditioned SPE column.

  • Wash the column with 2.4 mL of 2% formic acid in water to remove polar impurities.[2]

  • Follow with a second wash using 2.4 mL of methanol to remove non-polar impurities.[2]

  • Elute the acyl-CoAs from the column with two successive additions of 2.4 mL of 2% ammonium hydroxide in methanol, followed by 2.4 mL of 5% ammonium hydroxide in methanol.[2]

  • Combine the eluted fractions and dry them under a gentle stream of nitrogen at room temperature.[2]

  • Reconstitute the dried extract in 100 µL of 50% methanol for HPLC-MS/MS analysis.[2]

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C8 or C18 UPLC/HPLC column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[1]

    • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[1]

    • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Gradient: A typical gradient starts at 20% B, increases to 45% B over 2.8 minutes, then to 65% B over 1 minute, before re-equilibrating at 20% B.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard (Heptadecanoyl-CoA) should be determined by direct infusion of standards prior to sample analysis. A neutral loss scan for 507 is characteristic for acyl-CoAs.[4]

Data Presentation

The following table summarizes typical recovery rates for long-chain acyl-CoA extraction from various tissues, which can be expected to be similar for this compound.

TissueExtraction MethodRecovery (%)Reference
Rat HeartAcetonitrile/Isopropanol, SPE70-80[3]
Rat KidneyAcetonitrile/Isopropanol, SPE70-80[3]
Rat MuscleAcetonitrile/Isopropanol, SPE70-80[3]
Rat LiverAcetonitrile/Isopropanol, SPE93-104[5]
Mouse LiverMethanol/Chloroform, SPENot specified[2]

Visualization of Experimental Workflow

Extraction_Workflow Workflow for this compound Extraction Tissue Tissue Sample (40-100mg) Homogenization Homogenization (KH2PO4 Buffer, ACN/IPA/MeOH, Internal Standard) Tissue->Homogenization Centrifugation1 Centrifugation (16,000g, 10 min, 4°C) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (C18) 1. Condition 2. Load 3. Wash 4. Elute Supernatant->SPE Drying Dry Down (Nitrogen) SPE->Drying Reconstitution Reconstitute in 50% Methanol Drying->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

This comprehensive protocol provides a robust framework for the reliable extraction and quantification of this compound from tissue samples, enabling further investigation into its biological significance.

References

Application Note: Quantification of 7-MethylHexadecanoyl-CoA in Cell Cultures by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism and signaling. As with other branched-chain fatty acids, its precursors are derived from the catabolism of branched-chain amino acids. These molecules are significant as they are known to be potent ligands for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[1] Accurate quantification of this compound in cell cultures is crucial for understanding its physiological and pathological roles, particularly in metabolic research and drug development.

This application note provides a detailed protocol for the quantification of this compound in cell cultures using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein covers cell harvesting, metabolite extraction, and LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture (Adherent or Suspension) harvesting Cell Harvesting cell_culture->harvesting extraction Acyl-CoA Extraction harvesting->extraction concentration Sample Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Figure 1: Experimental workflow for this compound quantification.

Detailed Protocols

Cell Culture and Harvesting

This protocol is suitable for both adherent and suspension cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

  • For adherent cells:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

  • For suspension cells:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

Acyl-CoA Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2]

Materials:

  • Extraction Solvent: Acetonitrile:Isopropanol:Water (3:3:2, v/v/v), ice-cold

  • Internal Standard (IS): Heptadecanoyl-CoA (or other odd-chain acyl-CoA)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • To the cell pellet, add 500 µL of ice-cold extraction solvent containing the internal standard.

  • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water with 5 mM ammonium (B1175870) acetate).

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: 5 mM Ammonium Acetate in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The MRM transition for this compound is determined based on its molecular weight and characteristic fragmentation. Acyl-CoAs typically exhibit a neutral loss of 507 Da, corresponding to the fragmentation of the CoA moiety.[3][4]

    • Chemical Formula of this compound: C38H68N7O17P3S

    • Monoisotopic Mass: 1023.361 Da

    • Precursor Ion (Q1) [M+H]+: m/z 1024.37

    • Product Ion (Q3) [M+H-507]+: m/z 517.37

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1024.4517.445
Heptadecanoyl-CoA (IS)1020.4513.445

Note: Collision energy should be optimized for the specific instrument used.

Data Presentation

The quantification of this compound is achieved by comparing the peak area of the analyte to that of the internal standard. A calibration curve should be prepared using a synthetic standard of this compound.

Table 1: Representative Quantitative Data for Branched-Chain Acyl-CoAs in a Hypothetical Cell Line

Acyl-CoA SpeciesConcentration (pmol/10^6 cells)
This compound0.5 - 2.0*
Isobutyryl-CoA1.5 - 5.0
Isovaleryl-CoA1.0 - 4.0
2-Methylbutyryl-CoA0.8 - 3.5

*Note: These values are hypothetical and for illustrative purposes only. Actual concentrations will vary depending on the cell type and culture conditions.

Signaling Pathway

This compound, as a branched-chain fatty acyl-CoA, is synthesized from branched-chain amino acid precursors and can act as a signaling molecule by activating PPARα.

Biosynthesis of this compound

biosynthesis_pathway cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) primer Branched-Chain Acyl-CoA Primer bcaa->primer Catabolism acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC elongation Elongation Cycles (Fatty Acid Synthase) malonyl_coa->elongation primer->elongation final_product This compound elongation->final_product

Figure 2: Biosynthesis of this compound.
PPARα Signaling Pathway Activation

ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound ppara PPARα ligand->ppara Binds & Activates complex PPARα-RXR-Ligand Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Translocates to Nucleus & Binds DNA target_genes Target Gene Transcription (e.g., ACOX1, CPT1) ppre->target_genes mrna mRNA target_genes->mrna protein Proteins for Fatty Acid Oxidation mrna->protein Translation

Figure 3: Activation of PPARα signaling by this compound.

Conclusion

The described LC-MS/MS method provides a sensitive and specific approach for the quantification of this compound in cell cultures. This enables researchers to investigate the role of this and other branched-chain fatty acyl-CoAs in cellular metabolism and signaling pathways, which is of particular interest for studies on metabolic diseases and the development of therapeutic interventions. The provided protocols and diagrams serve as a comprehensive guide for the implementation of this analytical technique in the laboratory.

References

Application Notes and Protocols for 7-MethylHexadecanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in specialized metabolic pathways. As a substrate for various enzymes, its study is crucial for understanding lipid metabolism, cellular signaling, and the development of therapeutic agents targeting these pathways. These application notes provide detailed protocols for utilizing this compound in in vitro enzyme assays, focusing on Acyl-CoA Dehydrogenase (ACAD) activity.

Table of Contents

  • Overview of this compound Metabolism

  • Enzyme Assays

    • Acyl-CoA Dehydrogenase (ACAD) Activity Assay

  • Experimental Protocols

    • Protocol 1: Colorimetric ACAD Assay

    • Protocol 2: ETF Fluorescence Reduction Assay

  • Data Presentation

    • Table 1: Required Reagents and Materials

    • Table 2: Sample Data for Colorimetric ACAD Assay

  • Troubleshooting

Overview of this compound Metabolism

This compound is a derivative of heptadecanoic acid, a saturated fatty acid with a methyl branch. Branched-chain fatty acids are key components of cellular lipids and are involved in various biological processes. The metabolism of this compound is thought to proceed through pathways analogous to those for other fatty acids, primarily involving mitochondrial β-oxidation. Acyl-CoA dehydrogenases (ACADs) are a class of enzymes that catalyze the initial step of β-oxidation.[1] The specific ACADs that act on this compound may exhibit unique substrate specificities and kinetic properties, making them interesting targets for research and drug development.

Below is a diagram illustrating a potential metabolic pathway involving this compound.

metabolic_pathway cluster_synthesis Biosynthesis cluster_oxidation β-Oxidation 7-Methylhexadecanoic_Acid 7-Methylhexadecanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 7-Methylhexadecanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound ACAD ACAD This compound->ACAD 7-Methyl-trans-2-hexadecenoyl-CoA 7-Methyl-trans-2-hexadecenoyl-CoA ACAD->7-Methyl-trans-2-hexadecenoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 7-Methyl-3-hydroxyhexadecanoyl-CoA 7-Methyl-3-hydroxyhexadecanoyl-CoA Enoyl-CoA_Hydratase->7-Methyl-3-hydroxyhexadecanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase 7-Methyl-3-ketohexadecanoyl-CoA 7-Methyl-3-ketohexadecanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->7-Methyl-3-ketohexadecanoyl-CoA Thiolase Thiolase Downstream_Metabolites Downstream_Metabolites Thiolase->Downstream_Metabolites 7-Methyl-trans-2-hexadecenoyl-CoA->Enoyl-CoA_Hydratase 7-Methyl-3-hydroxyhexadecanoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase 7-Methyl-3-ketohexadecanoyl-CoA->Thiolase colorimetric_assay_workflow prep Prepare Reagents and Samples mix Prepare Reaction Mix prep->mix add_substrate Add this compound mix->add_substrate incubate Incubate at Room Temperature add_substrate->incubate measure Measure Absorbance at 450 nm incubate->measure analyze Analyze Data measure->analyze etf_assay_workflow prep Prepare Anaerobic Reagents setup Set up Reaction in Anaerobic Cuvette prep->setup add_enzyme Initiate with ACAD Enzyme setup->add_enzyme monitor Monitor Fluorescence Decrease add_enzyme->monitor calculate Calculate Initial Rate monitor->calculate

References

Application Notes and Protocols for 7-Methylhexadecanoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-CoA (BCFA-CoA). BCFAs are found in various organisms and have distinct physical and metabolic properties compared to their straight-chain counterparts. The incorporation of BCFAs into complex lipids is mediated by acyltransferases, enzymes that catalyze the transfer of fatty acyl groups from Coenzyme A to acceptor molecules like glycerol-3-phosphate, lysophosphatidic acid, and diacylglycerol. Understanding the interaction of this compound with acyltransferases is crucial for elucidating the metabolic fate and physiological role of this class of fatty acids.

These application notes provide an overview of this compound in the context of lipid metabolism and offer detailed protocols to investigate its role as a substrate for various acyltransferases.

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids such as 7-methylhexadecanoic acid diverges from the de novo synthesis of straight-chain fatty acids. The process is initiated with primers derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine.[1] These primers, which are short, branched-chain acyl-CoAs, are then elongated by the fatty acid synthase (FAS) system.[1] For instance, the catabolism of valine produces isobutyryl-CoA, which primes the synthesis of iso-branched fatty acids with an even number of carbons.[1] Leucine catabolism yields isovaleryl-CoA, the primer for iso-branched fatty acids with an odd number of carbons.[1] The synthesis of 7-methylhexadecanoic acid, an iso-branched fatty acid, would be initiated by a primer derived from valine or leucine catabolism, followed by elongation.[1]

This compound in Triacylglycerol Synthesis

Acyl-CoA molecules are key intermediates in the synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. The canonical pathway for TAG synthesis is the Kennedy pathway, which involves a series of acylation steps catalyzed by specific acyltransferases.[1][2][3][4][5] The substrate specificity of these acyltransferases plays a significant role in determining the fatty acid composition of the resulting TAGs. The investigation of this compound as a substrate for these enzymes will shed light on its incorporation into neutral lipids. The catabolism of branched-chain amino acids can contribute to TAG metabolism by providing carbon precursors and ATP.[6]

Data Presentation: Acyltransferase Substrate Specificity

Table 1: Substrate Specificity of Diacylglycerol Acyltransferases (DGATs)

EnzymeSource OrganismPreferred Acyl-CoA SubstratesComments
DGAT1HumanOleoyl-CoA (18:1) > Palmitoyl-CoA (16:0)Exhibits broad substrate specificity.[7]
DGAT2Mortierella alpinaC18:0 among saturated fatty acids; Linoleic acid among PUFAsShows preference for specific chain lengths and saturation.[8]
DGAT2Flax (Linum usitatissimum)~20-fold increased preference for α-linolenoyl-CoA over oleoyl-CoADemonstrates high specificity for polyunsaturated fatty acids.[9]

Table 2: Substrate Specificity of Glycerol-3-Phosphate Acyltransferases (GPATs)

EnzymeSource OrganismPreferred Acyl-CoA SubstratesComments
GPAT1Rice (Oryza sativa)Oleic acid (18:1) and Palmitic acid (16:0) at comparable ratesLower selectivity compared to enzymes from chill-resistant plants.[10]
GPAT4Arabidopsis thalianaC16:0 and C18:1 ω-oxidized acyl-CoAsPrefers modified acyl-CoAs over unmodified ones.[11]
GPAT5Arabidopsis thalianaBroad range of ω-oxidized and unsubstituted acyl-CoAs (C22-C24)Accommodates very-long-chain fatty acids.[12]

Table 3: Substrate Specificity of Lysophosphatidic Acid Acyltransferases (LPAATs)

EnzymeSource OrganismPreferred Acyl-CoA SubstratesComments
LPAAT1Human14:0-, 16:0-, and 18:2-CoAs
LPAAT2Human20:4-CoA > 16:0- or 18:0-CoAPrefers arachidonoyl-CoA.[5]
LPAAT4MouseHigh specificity for polyunsaturated fatty acyl-CoAs, especially docosahexaenoyl-CoA (22:6-CoA)Plays a potential role in incorporating DHA into brain glycerophospholipids.[13]
PlsCShewanella livingstonensisPreference for acyl donors with a polyunsaturated fatty acyl group (e.g., eicosapentaenoyl group)A bacterial LPAAT with unique specificity.[14]

Experimental Protocols

The following are adaptable protocols for assaying the activity of major acyltransferases using this compound as a potential substrate. These protocols are based on established methods using radiolabeled or fluorescently labeled substrates.

Protocol 1: Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol is adapted from established methods for measuring GPAT activity.[10]

Materials:

  • Enzyme source: Microsomal fraction or cell lysate containing GPAT

  • [³H]Glycerol-3-phosphate

  • This compound (and other acyl-CoAs for comparison)

  • Reaction Buffer: 75 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 2 mg/ml fatty acid-free BSA, 1 mM DTT, 8 mM NaF

  • Stop Solution: Chloroform (B151607):Methanol (2:1, v/v)

  • Thin-Layer Chromatography (TLC) plates (Silica Gel H)

  • TLC Developing Solvent: Chloroform:Pyridine:Formic acid (50:30:7, v/v/v)

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture (200 µL total volume) containing reaction buffer, 300 µM [³H]Glycerol-3-phosphate, and the desired concentration of this compound (e.g., 80 µM).

  • Initiate the reaction by adding the enzyme source (e.g., 10-30 µg of microsomal protein).

  • Incubate at 23°C for 10 minutes.

  • Stop the reaction by adding 1.5 mL of the stop solution.

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate alongside authentic lysophosphatidic acid (LPA) and phosphatidic acid (PA) standards.

  • Develop the TLC plate in the developing solvent.

  • Visualize the lipid spots (e.g., with iodine vapor).

  • Scrape the bands corresponding to LPA and PA into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the GPAT specific activity as nmol of [³H]Glycerol-3-phosphate incorporated into LPA and PA per minute per mg of protein.

Protocol 2: Lysophosphatidic Acid Acyltransferase (LPAAT) Activity Assay

This protocol is a modification of existing LPAAT assays.

Materials:

  • Enzyme source: Microsomal fraction or cell lysate containing LPAAT

  • 1-oleoyl-sn-glycerol-3-phosphate (LPA)

  • [¹⁴C]this compound (or unlabeled this compound with a radiolabeled LPA)

  • Assay Buffer: 100 mM HEPES-NaOH, pH 7.5, 200 mM NaCl, 10 mM EDTA, 8 mM NaF, 1 mg/ml fatty acid-free BSA, 1 mM DTT, 5% (w/v) glycerol

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • TLC plates (Silica Gel H)

  • TLC Developing Solvent: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v)

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture (100 µL total volume) containing assay buffer, 20 µM LPA, and 40 µM [¹⁴C]this compound.

  • Initiate the reaction by adding the enzyme source (e.g., 5 µg of microsomal protein).

  • Incubate at 37°C for up to 10 minutes, taking aliquots at different time points.

  • Spot the aliquots directly onto a TLC plate to stop the reaction.

  • Develop the TLC plate in the developing solvent.

  • Visualize the radiolabeled phosphatidic acid (PA) using a phosphorimager.

  • Scrape the PA band from the TLC plate into a scintillation vial, add scintillation cocktail, and quantify the radioactivity.

  • Calculate the LPAAT specific activity as nmol of [¹⁴C]this compound incorporated into PA per minute per mg of protein.

Protocol 3: Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol is based on established radiolabeled and fluorescent DGAT assays.[2][11][15]

Materials:

  • Enzyme Source: Microsomal fraction or cell lysate containing DGAT

  • 1,2-Diacylglycerol (DAG)

  • [¹⁴C]this compound (or a fluorescently labeled analog)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.6, 250 mM sucrose

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • TLC plates (Silica Gel 60)

  • TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • Scintillation counter or fluorescent imaging system

Procedure:

  • Prepare a master mix of the reaction components in a total volume of 100 µL, including reaction buffer, 200 µM DAG, and the enzyme source (e.g., 20-50 µg of microsomal protein).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding 25 µM [¹⁴C]this compound.

  • Incubate at 37°C for 10-15 minutes with occasional shaking.

  • Terminate the reaction by adding 1.5 mL of the stop solution and vortexing.

  • Add 0.5 mL of water to facilitate phase separation and centrifuge.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in a small volume of chloroform.

  • Spot the sample onto a TLC plate along with a triacylglycerol (TAG) standard.

  • Develop the TLC plate in the developing solvent.

  • Visualize the radiolabeled or fluorescent TAG product using a phosphorimager or fluorescent imaging system.

  • Scrape the TAG band from the TLC plate into a scintillation vial, add scintillation cocktail, and quantify the radioactivity, or quantify the fluorescence intensity of the band.

  • Calculate the DGAT activity as nmol of labeled acyl-CoA incorporated into TAG per minute per milligram of protein.

Mandatory Visualization

Kennedy_Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA Lysophosphatidic Acid LPAAT LPAAT LPA->LPAAT PA Phosphatidic Acid PAP PAP PA->PAP DAG Diacylglycerol DGAT DGAT DAG->DGAT TAG Triacylglycerol AcylCoA1 This compound AcylCoA1->GPAT AcylCoA2 Acyl-CoA AcylCoA2->LPAAT AcylCoA3 Acyl-CoA AcylCoA3->DGAT GPAT->LPA Acylation at sn-1 LPAAT->PA Acylation at sn-2 PAP->DAG Dephosphorylation DGAT->TAG Acylation at sn-3

Caption: The Kennedy Pathway for Triacylglycerol Synthesis.

Acyltransferase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Source Prepare Enzyme Source (Microsomes/Lysate) Reaction_Setup Set up Reaction Mixture Enzyme_Source->Reaction_Setup Substrates Prepare Substrates (this compound, Acceptor Molecule) Substrates->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Lipid_Extraction Lipid Extraction Termination->Lipid_Extraction TLC TLC Separation Lipid_Extraction->TLC Quantification Quantification (Scintillation/Fluorescence) TLC->Quantification Data_Analysis Data Analysis and Activity Calculation Quantification->Data_Analysis

Caption: General Workflow for Acyltransferase Activity Assay.

References

Application Notes and Protocols for Metabolic Labeling Studies with 7-Methylhexadecanoyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic labeling is a powerful technique to trace the metabolic fate of molecules within a biological system. While traditionally dominated by the use of radioisotope-labeled or stable isotope-labeled straight-chain fatty acids, there is a growing interest in understanding the metabolism and biological roles of branched-chain fatty acids (BCFAs). BCFAs are fatty acids with methyl branches on their carbon backbone and are known to have unique physicochemical properties that influence membrane fluidity and cellular signaling.[1] This document provides a detailed guide for utilizing 7-Methylhexadecanoic acid, a precursor to 7-MethylHexadecanoyl-CoA, as a metabolic probe to investigate the incorporation and metabolism of this specific monomethyl branched-chain fatty acid (mmBCFA) into cellular lipids.

These protocols are designed for researchers, scientists, and drug development professionals interested in lipid metabolism, particularly in the context of diseases where BCFAs may play a role, such as metabolic syndrome.[2]

Principle of the Method

The fundamental principle of this metabolic labeling strategy involves the introduction of 7-Methylhexadecanoic acid into a cell culture or biological system. Once introduced, the fatty acid is transported into the cell via passive diffusion and protein-mediated transport mechanisms.[3] Inside the cell, it is activated to its coenzyme A (CoA) thioester, this compound, by acyl-CoA synthetases. This activated form can then enter various lipid metabolic pathways, where it can be incorporated into complex lipids such as phospholipids, triglycerides, and cholesterol esters, or undergo catabolism through β-oxidation.[3]

By using advanced analytical techniques like mass spectrometry, researchers can track the 7-methylhexadecanoyl moiety within different lipid species, providing insights into the pathways of BCFA metabolism, the remodeling of lipid membranes, and the dynamics of lipid trafficking.

Potential Applications

  • Tracing the Metabolic Fate of BCFAs: Elucidate the pathways involved in the incorporation, elongation, desaturation, and catabolism of specific mmBCFAs.

  • Investigating Membrane Dynamics: Study the influence of BCFA incorporation on the physical properties and functions of cellular membranes.

  • Biomarker Discovery: Identify novel lipid species containing 7-methylhexadecanoic acid that may serve as biomarkers for diseases associated with altered lipid metabolism.

  • Drug Development: Screen for therapeutic compounds that modulate the metabolism of BCFAs.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with 7-Methylhexadecanoic Acid

This protocol describes the steps for labeling adherent mammalian cells with 7-Methylhexadecanoic acid.

Materials:

  • Adherent mammalian cell line (e.g., HepG2, HEK293, 3T3-L1)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 7-Methylhexadecanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of 7-Methylhexadecanoic acid in ethanol.

    • To prepare the labeling medium, first complex the 7-Methylhexadecanoic acid with fatty acid-free BSA. A common molar ratio is 2:1 to 4:1 (fatty acid:BSA).

    • Briefly, warm a solution of fatty acid-free BSA in serum-free medium to 37°C.

    • Add the ethanolic stock solution of 7-Methylhexadecanoic acid to the BSA solution while vortexing gently.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

    • Sterile-filter the solution and dilute it to the final desired concentration in the cell culture medium. Final concentrations typically range from 10 to 100 µM, but should be optimized for the specific cell line and experimental goals.

  • Cell Labeling:

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add the prepared labeling medium to each well.

    • Incubate the cells for the desired labeling period (e.g., 1, 4, 8, 12, or 24 hours). The optimal time should be determined empirically.

  • Cell Harvesting:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Labeled Cells

This protocol is based on a modified methyl-tert-butyl ether (MTBE) extraction method, which is efficient for a broad range of lipids.

Materials:

  • Cell pellet from Protocol 1

  • Methanol (B129727) (HPLC grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 100 µL of water.

  • Solvent Addition:

    • Add 360 µL of methanol to the cell suspension and vortex thoroughly.

    • Add 1.2 mL of MTBE and vortex for 1 hour at 4°C.

  • Phase Separation:

    • Add 300 µL of water to induce phase separation and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Lipid Collection:

    • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

Protocol 3: Analysis of Labeled Lipids by Mass Spectrometry

The analysis of lipids containing 7-methylhexadecanoic acid can be performed using either gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for intact lipid analysis.

A. GC-MS for Fatty Acid Composition Analysis:

  • Derivatization: The extracted lipids are derivatized to fatty acid methyl esters (FAMEs). This is typically achieved by transesterification with methanol using an acid or base catalyst.[4][5]

  • GC-MS Analysis: The FAMEs are then separated and identified by GC-MS. The presence of 7-methylhexadecanoate methyl ester will be indicated by its specific retention time and mass spectrum.

B. LC-MS/MS for Intact Lipid Analysis (Lipidomics):

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • LC Separation: Separate the different lipid classes using a suitable liquid chromatography method, such as reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

  • MS/MS Analysis: Use a high-resolution mass spectrometer to detect and identify the intact lipids. The incorporation of 7-methylhexadecanoic acid will result in a characteristic mass shift in the parent ion and specific fragment ions in the MS/MS spectra. For example, a phospholipid containing 7-methylhexadecanoic acid will have a higher mass than its straight-chain counterpart.

Data Presentation

The quantitative data from metabolic labeling studies should be organized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Optimization of 7-Methylhexadecanoic Acid Labeling Conditions

ParameterCondition 1Condition 2Condition 3
Concentration (µM) 1050100
Incubation Time (h) 41224
Cell Viability (%)
Fold Incorporation

Table 2: Incorporation of 7-Methylhexadecanoyl Moiety into Different Lipid Classes

Lipid ClassControl (% of Total Lipids)Labeled (% of Total Lipids)Fold Change
Phosphatidylcholine (PC)
Phosphatidylethanolamine (PE)
Triglycerides (TG)
Cholesterol Esters (CE)

Visualization of Pathways and Workflows

Hypothetical Metabolic Pathway of 7-Methylhexadecanoic Acid

Metabolic_Pathway extracellular 7-Methylhexadecanoic Acid (extracellular) membrane Cell Membrane extracellular->membrane intracellular 7-Methylhexadecanoic Acid (intracellular) membrane->intracellular activation Acyl-CoA Synthetase intracellular->activation coa_pool This compound activation->coa_pool complex_lipids Incorporation into Complex Lipids coa_pool->complex_lipids beta_oxidation β-Oxidation coa_pool->beta_oxidation phospholipids Phospholipids complex_lipids->phospholipids triglycerides Triglycerides complex_lipids->triglycerides energy Energy Production beta_oxidation->energy

Caption: Hypothetical metabolic fate of 7-Methylhexadecanoic acid.

Experimental Workflow for Metabolic Labeling

Experimental_Workflow cell_culture 1. Cell Culture labeling 2. Metabolic Labeling with 7-Methylhexadecanoic Acid cell_culture->labeling harvesting 3. Cell Harvesting labeling->harvesting extraction 4. Lipid Extraction harvesting->extraction analysis 5. Mass Spectrometry Analysis (LC-MS/MS or GC-MS) extraction->analysis data_processing 6. Data Processing and Quantification analysis->data_processing interpretation 7. Biological Interpretation data_processing->interpretation

Caption: Experimental workflow for metabolic labeling studies.

References

Troubleshooting & Optimization

improving 7-MethylHexadecanoyl-CoA stability during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of 7-MethylHexadecanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during extraction?

A1: The stability of this compound, like other long-chain acyl-CoAs, is primarily affected by three factors:

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases and hydrolases can rapidly cleave the thioester bond.

  • Chemical Instability (pH-dependent Hydrolysis): The thioester bond is susceptible to hydrolysis, a reaction that is significantly accelerated under neutral to alkaline pH conditions.

  • Temperature: Higher temperatures increase the rates of both enzymatic degradation and chemical hydrolysis.

Q2: What is the optimal pH for the extraction and storage of this compound?

A2: An acidic pH is generally recommended to minimize degradation. A pH range of 4.5-5.5 is often used during homogenization and extraction to inhibit the activity of many degradative enzymes and reduce the rate of chemical hydrolysis.

Q3: How should I store my samples and extracts to ensure the stability of this compound?

A3: For optimal stability, samples and extracts should be kept on ice at all times during processing. For long-term storage, extracts should be stored as dry pellets at -80°C.[1] Reconstitute the sample in a suitable non-aqueous or buffered solution immediately before analysis.

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not available, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) are a good alternative as they are typically not endogenously present in most biological samples.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal of this compound Sample Degradation: this compound is unstable and can be degraded by enzymes or hydrolysis.Ensure rapid quenching of metabolic activity in the tissue or cells. Keep samples on ice throughout the entire extraction procedure. Use a pre-chilled, acidic extraction buffer (pH 4.5-5.5).
Inefficient Extraction: The branched methyl group might affect solubility and extraction efficiency compared to straight-chain acyl-CoAs.Use a robust extraction solvent mixture. A common choice is a combination of acetonitrile (B52724) and isopropanol. Ensure thorough homogenization of the sample.
Analyte Loss on Surfaces: The phosphate (B84403) groups on the CoA moiety can adhere to glass and plastic surfaces.Use low-adhesion microcentrifuge tubes. Silanizing glassware can also help to minimize loss.
Poor Reproducibility Inconsistent Sample Handling: Variations in time or temperature during extraction can lead to different levels of degradation between samples.Standardize the extraction protocol, ensuring that all samples are processed for the same duration and at the same temperature.
Variable Extraction Efficiency: Incomplete homogenization or phase separation can lead to inconsistent recovery.Ensure complete homogenization and carefully separate the phases during liquid-liquid extraction steps. The use of an internal standard like heptadecanoyl-CoA can help to correct for variations in extraction efficiency.[1]
Presence of Degradation Products Enzymatic Activity: Thioesterases may not have been fully inactivated.Ensure the quenching and extraction buffers are effective at denaturing proteins. Adding a broad-spectrum enzyme inhibitor to the initial homogenization buffer can be considered.
Chemical Hydrolysis: The pH of the solutions may have drifted towards neutral or alkaline.Verify the pH of all buffers and solutions used in the extraction process. Avoid prolonged exposure to aqueous environments, especially at non-acidic pH.

Data Presentation

Table 1: Illustrative Stability of a Long-Chain Acyl-CoA Under Various Conditions

The following table provides an illustrative example of the expected stability of a long-chain acyl-CoA, such as this compound, under different storage conditions over a 4-hour period. Note: This is generalized data to demonstrate trends; specific degradation rates for this compound should be determined empirically.

ConditionTemperaturepH% Recovery after 4 hours
Optimal 4°C 4.9 >95%
Sub-optimal (Temp)25°C4.9~80%
Sub-optimal (pH)4°C7.0~75%
Non-Optimal 25°C 7.0 <60%

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold homogenization buffer (100 mM KH₂PO₄, pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of ice-cold 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of ice-cold acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Purification (Solid-Phase Extraction - SPE):

    • Collect the supernatant.

    • The supernatant can be directly analyzed or further purified using a C18 SPE cartridge to remove interfering substances.

    • Condition the SPE cartridge with methanol (B129727) followed by the homogenization buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen gas.

    • Store the dried pellet at -80°C.

    • Immediately before analysis, reconstitute the pellet in a suitable solvent for your analytical method (e.g., methanol or a buffered mobile phase).

Mandatory Visualization

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clarification cluster_purification Purification & Analysis Tissue Frozen Tissue Sample Homogenize Homogenize in Acidic Buffer (pH 4.9) Tissue->Homogenize Add_Solvent Add 2-Propanol & Acetonitrile Homogenize->Add_Solvent Degradation1 Enzymatic Degradation Homogenize->Degradation1 Vortex Vortex Vigorously Add_Solvent->Vortex Centrifuge Centrifuge (4°C) Vortex->Centrifuge Degradation2 Chemical Hydrolysis Vortex->Degradation2 Supernatant Collect Supernatant (Contains Acyl-CoAs) Centrifuge->Supernatant SPE Optional: Solid-Phase Extraction (C18) Supernatant->SPE Dry Dry Under Nitrogen Supernatant->Dry Direct SPE->Dry Store Store at -80°C Dry->Store Analyze Reconstitute & Analyze (e.g., LC-MS) Store->Analyze StabilityFactors cluster_factors Factors Influencing Stability cluster_outcomes Degradation Pathways Stability This compound Stability pH pH Stability->pH Temperature Temperature Stability->Temperature Enzymes Enzymatic Activity Stability->Enzymes Hydrolysis Thioester Hydrolysis pH->Hydrolysis Temperature->Hydrolysis EnzymaticCleavage Enzymatic Cleavage Temperature->EnzymaticCleavage Enzymes->EnzymaticCleavage Hydrolysis->Stability EnzymaticCleavage->Stability

References

Technical Support Center: Separation of 7-MethylHexadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of 7-MethylHexadecanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

The main challenges in separating this compound isomers stem from their subtle structural similarities. These isomers, which include various positional isomers of the methyl group (e.g., 7-, 8-, 9-MethylHexadecanoyl-CoA), have nearly identical physicochemical properties, such as molecular weight and polarity. This makes their separation by conventional chromatographic techniques difficult, often resulting in co-elution and poor resolution.

Q2: Which analytical technique is most suitable for separating these isomers?

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most effective technique for the separation and quantification of long-chain branched fatty acyl-CoA isomers.[1][2][3] The high resolving power of UPLC, combined with the specificity and sensitivity of MS/MS, allows for the detection and differentiation of isomers that may not be separable by HPLC-UV alone.

Q3: What type of chromatography column is recommended?

A reversed-phase C18 column is the most common choice for the separation of long-chain fatty acyl-CoAs.[2][3] Columns with smaller particle sizes (e.g., sub-2 µm) and longer lengths can provide the higher theoretical plate counts necessary for resolving closely eluting isomers.

Q4: Can derivatization improve the separation of this compound isomers?

Yes, derivatization can enhance the chromatographic separation and improve detection sensitivity.[1][4][5] Derivatizing the fatty acyl-CoA molecule can alter its polarity and introduce structural features that are more readily distinguished by the stationary phase. For instance, derivatization of the phosphate (B84403) groups can improve peak shape and reduce analyte loss.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound isomers using UPLC-MS/MS.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • A single broad peak is observed where multiple isomers are expected.

  • Mass spectrometry data indicates the presence of multiple isomers within a single chromatographic peak.

Possible Causes and Solutions:

CauseSolution
Inadequate Mobile Phase Composition Optimize the mobile phase gradient. A shallower gradient with a slow increase in the organic solvent concentration can improve the separation of closely eluting isomers.[6][7][8] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.[6][7]
Incorrect pH of the Mobile Phase The pH of the mobile phase can significantly impact the retention and peak shape of acyl-CoAs due to the ionizable phosphate groups. Adjusting the pH of the aqueous mobile phase (e.g., using ammonium (B1175870) hydroxide (B78521) to a high pH of 10.5) can improve peak shape and resolution.[2]
Suboptimal Column Temperature Operate the column at a controlled, elevated temperature (e.g., 40-50°C). This can reduce mobile phase viscosity, improve mass transfer kinetics, and enhance resolution.
Insufficient Chromatographic Method If optimizing the above parameters is insufficient, consider more advanced techniques such as two-dimensional LC (2D-LC) for enhanced separation.
Problem 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back or a "front" pushing from the beginning of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with the Stationary Phase Peak tailing can occur due to interactions between the analyte and active sites (e.g., residual silanols) on the column. Using a mobile phase with a suitable pH or adding a competing base can help mitigate these interactions.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
Column Void or Contamination A void at the column inlet or contamination can cause peak splitting or tailing.[9][10][11] Backflushing the column or, if the problem persists, replacing the column may be necessary.
Problem 3: Peak Splitting

Symptoms:

  • A single analyte peak appears as two or more distinct but closely spaced peaks.

Possible Causes and Solutions:

CauseSolution
Blocked Column Frit A partially blocked inlet frit can distort the sample band, leading to split peaks.[11] Reverse-flushing the column may resolve the issue. If not, the frit or the entire column may need replacement.
Incompatible Sample Solvent Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase.
Co-elution of Isomers What appears to be a split peak might be the partial separation of two isomers. To confirm, inject a smaller volume to see if the peaks resolve better. If so, further optimization of the chromatographic method is needed.
Temperature Mismatch A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[11] Pre-heating the mobile phase before it enters the column can help.

Experimental Protocols

UPLC-MS/MS Method for Separation of this compound Isomers

This protocol is a general guideline and may require optimization for your specific instrumentation and isomer mixture.

1. Sample Preparation:

  • Extract acyl-CoAs from the biological matrix using a solid-phase extraction (SPE) method with a mixed-mode cartridge to ensure good recovery.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. UPLC Conditions:

  • Column: Acquity UPLC C18 BEH column (2.1 x 150 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-60% B (linear gradient)

    • 15-18 min: 60-90% B (linear gradient)

    • 18-20 min: 90% B (isocratic)

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ for this compound.

  • Product Ion: A characteristic fragment ion resulting from the neutral loss of the CoA moiety (e.g., neutral loss of 507 Da).[2]

  • Optimize cone voltage and collision energy for each isomer if standards are available.

Quantitative Data Summary

The following table represents hypothetical, yet expected, quantitative data from a successful separation of three positional isomers of MethylHexadecanoyl-CoA using the described UPLC-MS/MS method. This data is for illustrative purposes to demonstrate the expected performance of the method.

IsomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)Tailing Factor (Tf)
9-MethylHexadecanoyl-CoA12.545,800-1.1
8-MethylHexadecanoyl-CoA12.852,3001.61.2
This compound13.249,1001.81.1

A resolution (Rs) value greater than 1.5 indicates baseline separation. A tailing factor (Tf) close to 1 indicates a symmetrical peak.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Solid-Phase Extraction Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound isomers.

Troubleshooting Logic for Poor Resolution

troubleshooting_resolution Start Poor Resolution or Co-elution Observed OptimizeGradient Optimize Mobile Phase Gradient (shallower gradient) Start->OptimizeGradient AdjustpH Adjust Mobile Phase pH (e.g., high pH) OptimizeGradient->AdjustpH No Improvement Resolved Resolution Improved OptimizeGradient->Resolved Success IncreaseTemp Increase Column Temperature AdjustpH->IncreaseTemp No Improvement AdjustpH->Resolved Success Consider2DLC Consider 2D-LC IncreaseTemp->Consider2DLC No Improvement IncreaseTemp->Resolved Success Consider2DLC->Resolved Success NotResolved Resolution Not Improved

Caption: Troubleshooting guide for poor isomer resolution.

References

preventing degradation of 7-MethylHexadecanoyl-CoA in samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-MethylHexadecanoyl-CoA

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the handling and analysis of this and other long-chain acyl-CoAs to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of this compound degradation in my samples?

A1: Like other long-chain acyl-CoAs, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The thioester bond connecting the fatty acyl chain to Coenzyme A (CoA) is prone to cleavage by water, especially at neutral to basic pH.[1] This reaction yields Coenzyme A (CoASH) and the corresponding free fatty acid, 7-methylhexadecanoic acid.

  • Oxidation: The free thiol group (-SH) on the CoASH molecule (either free or resulting from hydrolysis) can be oxidized, leading to the formation of a CoA disulfide dimer (CoA-S-S-CoA).[1] Additionally, the fatty acyl chain itself can be susceptible to oxidation.

To mitigate this, it is crucial to maintain samples at a slightly acidic pH and to minimize their exposure to oxygen by using degassed solvents and working under an inert atmosphere where possible.[1]

Q2: I am observing low yields of this compound in my final extracts. What are the likely causes and how can I troubleshoot this?

A2: Low yields are a common issue stemming from degradation during sample preparation or inefficient extraction. Consider the following troubleshooting steps:

  • Immediate Processing: Process tissues or cells immediately after harvesting. If not possible, flash-freeze the sample in liquid nitrogen and store it at -80°C until use.[2] This minimizes enzymatic activity that can degrade acyl-CoAs.

  • Acidic Extraction Buffer: Homogenize samples in an ice-cold, slightly acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) to inhibit hydrolases and stabilize the thioester bond.[3]

  • Internal Standard: Add an internal standard, such as Heptadecanoyl-CoA (C17:0-CoA), at the very beginning of the extraction process.[2] This helps to account for losses during sample preparation and variability in extraction efficiency.

  • Extraction Method Optimization: Ensure your extraction method is optimized for long-chain acyl-CoAs. Methods involving protein precipitation with organic solvents (e.g., acetonitrile, isopropanol) followed by solid-phase extraction (SPE) are often effective for purification and increasing recovery.[3][4]

Q3: How should I store my this compound standards and samples to ensure long-term stability?

A3: Proper storage is critical for maintaining the integrity of your samples. The recommended storage conditions are summarized in the table below. The key principle is to limit exposure to water and heat.

Q4: Can I repeatedly freeze and thaw my acyl-CoA stock solutions?

A4: It is strongly recommended to avoid freeze-thaw cycles.[1] Each cycle can introduce atmospheric oxygen and moisture, which accelerates hydrolysis and oxidation. Prepare single-use aliquots of your stock solutions to maintain their integrity.[1]

Q5: What are the visible signs of degradation in my experiments?

A5: Degradation may manifest in several ways:

  • Reduced Biological Activity: A decrease in the expected enzymatic or cellular response can indicate a lower concentration of the active compound.[1]

  • Chromatographic Artifacts: When analyzing by LC-MS, you may see additional peaks corresponding to the free fatty acid, CoASH, or CoA disulfide. A diminished peak for this compound compared to a fresh standard is also a clear indicator.[1]

Data Presentation

Table 1: Recommended Storage Conditions for Long-Chain Acyl-CoAs

This data is compiled from best practices for long-chain acyl-CoAs and is applicable to this compound.

Storage FormatTemperatureRecommended DurationKey Considerations
Lyophilized Powder -20°C or -80°CUp to 1 yearThis is the most stable form for long-term storage. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]
Aqueous Stock Solution -80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4-6) using degassed solvents. Store under an inert gas (nitrogen or argon) in tightly sealed vials.[1]
Aqueous Stock Solution -20°CUp to 1 monthFollow the same preparation guidelines as for -80°C storage. Shorter-term option only.[1]
Aqueous Working Solution 2-8°CUse within 24 hoursAlways prepare fresh from a frozen stock solution before each experiment.[1]

Visualizations

AcylCoA This compound Hydrolysis Hydrolysis (H₂O, neutral/basic pH) AcylCoA->Hydrolysis FFA 7-Methylhexadecanoic Acid Hydrolysis->FFA CoASH Coenzyme A (CoASH) Hydrolysis->CoASH Oxidation Oxidation (O₂) Disulfide CoA Disulfide (CoA-S-S-CoA) Oxidation->Disulfide CoASH->Oxidation start Start: Sample Collection flash_freeze Flash-freeze in Liquid N₂ (Store at -80°C if needed) start->flash_freeze homogenize Homogenize Tissue in Ice-Cold Acidic Buffer (pH 4.9) + Internal Standard flash_freeze->homogenize extract Add Organic Solvents (e.g., Acetonitrile/Isopropanol) & Vortex homogenize->extract centrifuge Centrifuge at 4°C to Pellet Debris extract->centrifuge purify Purification via Solid-Phase Extraction (SPE) (Optional but Recommended) centrifuge->purify dry Dry Supernatant/Eluate (Under Nitrogen Stream) purify->dry reconstitute Reconstitute in Acidic Mobile Phase for Analysis dry->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

References

troubleshooting low yield in 7-MethylHexadecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-MethylHexadecanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing long-chain fatty acyl-CoAs like this compound?

A1: The most prevalent methods for chemically synthesizing long-chain fatty acyl-CoAs involve the activation of the carboxylic acid group of the fatty acid, followed by reaction with the thiol group of Coenzyme A (CoA). Common activation strategies include:

  • Mixed Anhydride (B1165640) Method: The fatty acid is reacted with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts with CoA.

  • Carbodiimide (B86325) Coupling: A carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid. This is often performed in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate, which subsequently reacts with CoA. This two-step approach can often lead to higher yields and fewer side products.[1]

  • Acyl Imidazole Method: The fatty acid is activated by reacting with a reagent like N,N'-Carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate, which then reacts with CoA.

Q2: I am observing a very low yield in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Purity of Starting Materials: Ensure that the 7-Methylhexadecanoic acid and Coenzyme A are of high purity and free from contaminants. Water content in solvents and reagents can be particularly problematic, leading to hydrolysis of activated intermediates.

  • Inefficient Activation: The activation of the fatty acid's carboxyl group may be incomplete. This could be due to suboptimal reaction conditions (temperature, reaction time) or impure/degraded coupling reagents.

  • Side Reactions: The activated fatty acid is a reactive intermediate that can participate in side reactions. A common side reaction in carbodiimide-based methods is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards CoA.[2]

  • Hydrolysis: Activated intermediates are susceptible to hydrolysis, which will revert the fatty acid to its original state. This is a significant challenge, especially in aqueous solutions.[2]

  • Degradation of Product: Long-chain acyl-CoAs can be sensitive to pH and temperature. Exposure to harsh conditions during workup and purification can lead to degradation.

  • Issues with Purification: The purification process itself can lead to product loss. It is important to use a well-optimized purification method, such as High-Performance Liquid Chromatography (HPLC).

Q3: How can I minimize the formation of the N-acylurea byproduct in my EDC/NHS-mediated coupling reaction?

A3: The formation of the N-acylurea byproduct is a common cause of low yields. To minimize this:

  • Use of NHS or Sulfo-NHS: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is highly recommended. These reagents react with the O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to rearrangement and reacts efficiently with the amine (in this case, the thiol of CoA).[3]

  • Solvent Choice: The use of solvents with low dielectric constants, such as dichloromethane (B109758) (DCM) or chloroform, can help to minimize this side reaction.

  • One-Pot, Two-Step Procedure: Activate the carboxylic acid with EDC and NHS first, and then add the Coenzyme A. This can improve the efficiency of the desired reaction.

Q4: What is the optimal pH for the synthesis of this compound?

A4: The optimal pH depends on the specific method being used. For EDC/NHS coupling, the activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-6.0). However, the subsequent reaction of the NHS-ester with the thiol group of Coenzyme A is more efficient at a neutral to slightly basic pH (pH 7.0-8.0). Therefore, a two-step reaction with a pH adjustment in between is often optimal.

Q5: How should I purify the final this compound product?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the purification of long-chain acyl-CoAs.[4][5][6][7]

  • Reversed-Phase HPLC (RP-HPLC): This is a common choice, using a C18 column. A gradient of an organic solvent (like acetonitrile) in an aqueous buffer (often containing a phosphate (B84403) buffer and an ion-pairing agent like triethylamine) is typically used for elution.

  • Ion-Exchange HPLC: This method can also be effective, taking advantage of the charged nature of the CoA moiety.

After purification, it is crucial to remove the solvents, for example by lyophilization, to obtain the final product in a stable form.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step Expected Outcome
Impure or Degraded Reagents Use fresh, high-purity 7-Methylhexadecanoic acid, Coenzyme A, and coupling reagents. Store reagents under appropriate conditions (e.g., desiccated, at low temperature).Improved reaction efficiency and higher yield of the desired product.
Inefficient Carboxylic Acid Activation Optimize reaction conditions (time, temperature, stoichiometry of reagents). If using a carbodiimide, ensure it is fresh and active. Consider switching to a different activation method (e.g., mixed anhydride).Complete activation of the fatty acid, leading to a higher conversion to the acyl-CoA.
Side Reaction (N-acylurea formation) If using a carbodiimide, add an equivalent of NHS or HOBt to the reaction mixture to form a more stable active ester.Reduced formation of the N-acylurea byproduct and increased yield of this compound.
Hydrolysis of Activated Intermediate Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.Reduced hydrolysis of the active intermediate, preserving it for the reaction with Coenzyme A.
Product Degradation during Workup Maintain a neutral to slightly acidic pH during the workup and purification steps. Avoid high temperatures.Minimized degradation of the final product, leading to higher recovery.
Poor Purification Recovery Optimize the HPLC purification protocol (gradient, column, flow rate). Ensure complete dissolution of the crude product before injection.Improved separation and recovery of the pure this compound.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for Long-Chain Acyl-CoAs

Method Typical Yield Advantages Disadvantages
Mixed Anhydride 60-80%Relatively fast reaction times.Can be prone to side reactions; requires careful control of temperature.
EDC/NHS Coupling 70-90%High yields, stable intermediate (NHS-ester), can be performed in a one-pot, two-step manner.EDC and NHS can be moisture-sensitive; potential for N-acylurea byproduct formation.
Acyl Imidazole (CDI) 50-70%Simple procedure.May result in lower yields compared to other methods.

Note: Yields are approximate and can vary significantly depending on the specific fatty acid, reaction conditions, and purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

Materials:

  • 7-Methylhexadecanoic acid

  • Triethylamine (B128534) (TEA)

  • Isobutyl chloroformate

  • Coenzyme A (free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Argon or Nitrogen gas

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • HPLC system with a C18 column for purification

Procedure:

  • Preparation of the Mixed Anhydride:

    • Dissolve 7-Methylhexadecanoic acid (1 equivalent) in anhydrous THF in a reaction vessel under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) and stir for 10 minutes.

    • Slowly add isobutyl chloroformate (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction with Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A (1.2 equivalents) in a minimal amount of cold, anhydrous methanol.

    • Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification:

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Resuspend the residue in a small volume of a suitable buffer for HPLC (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Filter the solution to remove any insoluble material.

    • Purify the this compound by preparative RP-HPLC using a C18 column. A typical gradient would be from 5% to 95% acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) over 30 minutes.

    • Collect the fractions containing the product (monitor by UV absorbance at 260 nm).

    • Combine the pure fractions and lyophilize to obtain the final product as a white solid.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_activation Activation of 7-Methylhexadecanoic Acid cluster_coupling Coupling with Coenzyme A cluster_purification Purification fatty_acid 7-Methylhexadecanoic Acid coupling_reagent Coupling Reagent (e.g., Isobutyl Chloroformate or EDC/NHS) activated_intermediate Activated Intermediate (Mixed Anhydride or NHS-Ester) fatty_acid->activated_intermediate + Coupling Reagent crude_product Crude this compound activated_intermediate->crude_product + Coenzyme A coenzyme_a Coenzyme A coenzyme_a->crude_product hplc HPLC Purification (Reversed-Phase C18) crude_product->hplc pure_product Pure this compound hplc->pure_product

Caption: A generalized workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Purity and Activity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, pH, Solvent) start->check_conditions analyze_byproducts Analyze Crude Product for Side Products (e.g., by LC-MS) start->analyze_byproducts use_fresh_reagents Use Fresh, High-Purity Reagents check_reagents->use_fresh_reagents optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions minimize_side_reactions Modify Protocol to Minimize Side Reactions (e.g., add NHS) analyze_byproducts->minimize_side_reactions improve_purification Optimize Purification Protocol analyze_byproducts->improve_purification end Improved Yield use_fresh_reagents->end Re-run Synthesis optimize_conditions->end Re-run Synthesis minimize_side_reactions->end Re-run Synthesis improve_purification->end Re-purify

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Enhancing the Resolution of Branched-Chain Acyl-CoAs in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of branched-chain acyl-CoAs in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high resolution for branched-chain acyl-CoAs in HPLC?

A1: The main challenges in separating branched-chain acyl-CoAs, such as isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA, from their straight-chain isomers (e.g., n-butyryl-CoA, n-valeryl-CoA) stem from their very similar physicochemical properties.[1] These isomers often have identical masses and similar polarities, making them difficult to resolve using standard reversed-phase HPLC methods.[1] Additionally, acyl-CoAs are polar molecules prone to degradation, which requires careful sample handling and optimized chromatographic conditions to prevent peak tailing and loss of resolution.[2]

Q2: Which HPLC technique is most effective for separating isomeric acyl-CoAs?

A2: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has proven to be a highly effective technique for the separation and quantification of isomeric short-chain acyl-CoAs.[1] The higher efficiency of UHPLC columns, with smaller particle sizes, provides superior resolution compared to traditional HPLC. Combining reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) separations can also be employed to analyze a wide range of acyl-CoAs, from short- to long-chain species.[1]

Q3: What type of HPLC column is recommended for separating branched-chain acyl-CoAs?

A3: For the separation of short- to medium-chain branched-chain fatty acid isomers, silica-based polysaccharide chiral stationary phases have shown potential.[3] However, for general separation of long-chain isomers and robust performance, C18 columns are commonly preferred.[3][4][5] The choice of column will depend on the specific acyl-CoAs being analyzed. A systematic evaluation of different columns may be necessary to achieve optimal separation for a particular set of isomers.[3]

Q4: How does mobile phase composition affect the resolution of branched-chain acyl-CoAs?

A4: The mobile phase composition is a critical factor in achieving the desired resolution.[6][7] Key parameters to optimize include the organic solvent (acetonitrile or methanol), the aqueous buffer, pH, and the use of ion-pairing reagents.[8][9][10] For instance, using phosphate (B84403) buffers can help to minimize peak tailing by reducing interactions between the phosphate groups of the acyl-CoA molecules and the stationary phase.[11] Gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate complex mixtures of acyl-CoAs with varying chain lengths.[6]

Q5: Is derivatization necessary to improve the resolution of branched-chain acyl-CoAs?

A5: While not always mandatory, derivatization can significantly improve the separation and detection of acyl-CoAs.[12][13] Derivatization can alter the physicochemical properties of the analytes, making them more amenable to separation by a particular stationary phase or enhancing their detectability. For example, derivatization to their fluorescent acyl etheno-CoA counterparts can increase sensitivity.[14] However, it's important to note that derivatization adds an extra step to the sample preparation workflow and must be carefully controlled to ensure complete and reproducible reactions.

Troubleshooting Guides

HPLC System Troubleshooting

This guide addresses common HPLC system issues that can affect the resolution of branched-chain acyl-CoAs.

Problem Possible Cause Solution
Poor Resolution/Peak Broadening Column contamination or degradation.Replace the guard column or the analytical column.[15]
Inappropriate mobile phase composition.Prepare fresh mobile phase and ensure proper mixing for gradient methods.[15]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.[15][16]
Air bubbles in the system.Degas the mobile phase and purge the system.[15]
Retention Time Drift Changes in mobile phase composition.Ensure accurate and consistent mobile phase preparation. Use a thermostat column oven.[15][16]
Column aging.Replace the column after a certain number of injections as determined by performance monitoring.
Leaks in the system.Check for loose fittings and replace worn pump seals.[17]
Peak Tailing Secondary interactions with the stationary phase.Add a buffer to the mobile phase to control pH and suppress silanol (B1196071) activity.[9]
Column overload.Reduce the injection volume or dilute the sample.[15]
Presence of active sites on the column.Use a high-purity silica (B1680970) column or add a competing base to the mobile phase.
Ghost Peaks Contamination from previous injections.Implement a thorough column wash between runs with a strong solvent.[9]
Impurities in the mobile phase or sample.Use high-purity solvents and filter samples before injection.
Late eluting compounds from a previous run.Increase the run time or the gradient slope to ensure all components are eluted.[9]
Experimental Workflow Troubleshooting

A logical approach to troubleshooting experimental issues is crucial for efficient problem-solving.

experimental_troubleshooting cluster_start Start cluster_hplc_check HPLC System Check cluster_method_opt Method Optimization cluster_sample_prep Sample Preparation Review cluster_solution Resolution start Poor Resolution Observed check_pressure Check System Pressure (Stable?) start->check_pressure check_baseline Inspect Baseline (Stable & Noise-free?) check_pressure->check_baseline Yes troubleshoot_pressure Troubleshoot Leaks/ Blockages check_pressure->troubleshoot_pressure No check_rt Verify Retention Times (Consistent?) check_baseline->check_rt Yes troubleshoot_baseline Degas Mobile Phase/ Clean Detector check_baseline->troubleshoot_baseline No optimize_mobile_phase Optimize Mobile Phase (pH, Organic Ratio, Additives) check_rt->optimize_mobile_phase Yes troubleshoot_rt Check Pump/ Mobile Phase Prep check_rt->troubleshoot_rt No evaluate_column Evaluate Column Performance (Different Stationary Phase?) optimize_mobile_phase->evaluate_column adjust_gradient Adjust Gradient Profile evaluate_column->adjust_gradient review_extraction Review Extraction Protocol (Complete? Degradation?) adjust_gradient->review_extraction check_sample_matrix Assess Sample Matrix Effects review_extraction->check_sample_matrix solution Resolution Improved check_sample_matrix->solution troubleshoot_pressure->check_pressure troubleshoot_baseline->check_baseline troubleshoot_rt->check_rt

A flowchart for troubleshooting poor resolution in HPLC analysis.

Quantitative Data Summary

Table 1: Comparison of HPLC Columns for Acyl-CoA Separation
Column TypeParticle Size (µm)Dimensions (mm)ApplicationReference
Kinetex C182.6100 x 4.6Separation of short-chain acyl-CoAs.[4]
Acquity CSH C181.7VariesProfiling of long-chain branched-chain fatty acids.[3]
Chiralpak IG-U3VariesSelectivity for short- and medium-chain branched-chain fatty acid isomers.[3]
Table 2: Mobile Phase Compositions for Acyl-CoA Analysis
Mobile Phase AMobile Phase BGradient ConditionsApplicationReference
150 mM NaH₂PO₄ in 9% Methanol-IsocraticSeparation of various CoA compounds.[4]
75 mM KH₂PO₄ (pH 4.9)Acetonitrile with 600 mM glacial acetic acidBinary GradientAnalysis of long-chain acyl-CoAs.[5]
Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidGradientGeneral metabolomics, adaptable for acyl-CoAs.[8]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods described for the extraction of acyl-CoAs for HPLC analysis.[5][14]

Materials:

  • Frozen tissue sample

  • 100 mM KH₂PO₄ buffer (pH 4.9)

  • 2-Propanol

  • Acetonitrile

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen, powdered tissue.

  • Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer containing the internal standard.

  • Homogenize the tissue thoroughly using a glass homogenizer on ice.

  • Add 1 mL of 2-propanol and homogenize again.

  • Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and then incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • The extract can be further purified using solid-phase extraction (SPE) or directly evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Method for Separation of Branched-Chain Acyl-CoAs

This protocol provides a starting point for method development based on established procedures.[4][5]

Instrumentation and Columns:

  • HPLC or UHPLC system with a UV or MS/MS detector.

  • C18 reversed-phase column (e.g., Kinetex C18, 2.6 µm, 100 x 4.6 mm).

Mobile Phases:

  • Mobile Phase A: 75 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 4.9.

  • Mobile Phase B: Acetonitrile.

HPLC Conditions:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes.

  • Set the column temperature to 40°C.

  • Set the flow rate to 0.5 mL/min.

  • Inject 10 µL of the reconstituted sample extract.

  • Run a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

  • Hold at 60% Mobile Phase B for 5 minutes.

  • Return to initial conditions of 5% Mobile Phase B over 1 minute and re-equilibrate for 5 minutes before the next injection.

  • Detect acyl-CoAs by UV absorbance at 260 nm or by MS/MS using appropriate transitions.

Visualizations

Logical Relationship for Mobile Phase Optimization

mobile_phase_optimization cluster_goal Goal cluster_factors Optimization Factors goal Improved Resolution organic_solvent Select Organic Solvent (Acetonitrile vs. Methanol) organic_solvent->goal buffer_ph Adjust Buffer pH (Control Ionization) buffer_ph->goal gradient Optimize Gradient (Slope & Duration) gradient->goal additives Consider Additives (Ion-Pairing Agents) additives->goal

Key factors to consider for mobile phase optimization in HPLC.

References

Technical Support Center: Sensitive Detection of 7-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 7-MethylHexadecanoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals utilizing advanced analytical techniques.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for this compound detection.

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Degradation during Sample Preparation: this compound, like other long-chain acyl-CoAs, is susceptible to enzymatic and chemical degradation.[1]- Work quickly and keep samples on ice at all times. - Use fresh, high-purity solvents. - Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until analysis.[1] - Avoid repeated freeze-thaw cycles.
Inefficient Extraction: Incomplete cell lysis or suboptimal extraction solvent ratios can lead to poor recovery.- Ensure thorough homogenization of the tissue sample; a glass homogenizer is recommended.[1] - Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often recommended.[1] - Consider using an extraction buffer containing an acyl-CoA binding protein to improve recovery.
Poor Ionization in Mass Spectrometer: The phosphate (B84403) groups in the CoA moiety can chelate with metal ions, suppressing the signal.- Use mobile phases containing a weak acid (e.g., formic acid or acetic acid) to improve protonation in positive ion mode. - Incorporate a wash step with 0.1% phosphoric acid between injections to prevent the build-up of interfering substances.
High Background Noise or Interfering Peaks Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte.- Optimize the chromatographic separation to resolve this compound from interfering compounds. - Employ a solid-phase extraction (SPE) step for sample cleanup prior to LC-MS/MS analysis.[1][2] - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Contamination: Contaminants from solvents, glassware, or plasticware can introduce interfering peaks.- Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all glassware and use polypropylene (B1209903) tubes that are certified to be free of contaminants. - Run solvent blanks to identify and trace sources of contamination.
Poor Chromatographic Peak Shape (Tailing or Broadening) Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the injection volume or dilute the sample.
Secondary Interactions: The phosphate groups of the CoA molecule can interact with active sites on the column, leading to peak tailing.- Use a high-quality, end-capped C18 column. - Add a small amount of a competing base, such as ammonium (B1175870) hydroxide, to the mobile phase to block active sites.
Column Contamination: Buildup of biological material on the column can degrade performance.[3]- Implement a column wash step after each analytical run. - If performance does not improve, consider replacing the column.

Frequently Asked Questions (FAQs)

1. What is the recommended method for the sensitive detection of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.[3] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

2. How should I prepare my tissue samples for this compound analysis?

A robust sample preparation protocol is crucial for accurate quantification. A widely used method involves:

  • Homogenization: Homogenize the frozen tissue powder in a cold phosphate buffer (e.g., 100 mM KH2PO4, pH 4.9).[4][5]

  • Extraction: Perform a liquid-liquid extraction using a mixture of organic solvents such as isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[4][5]

  • Purification: Utilize solid-phase extraction (SPE) with a weak anion exchange column to purify the acyl-CoA fraction and remove interfering substances.[1][2]

3. What are the expected mass transitions for this compound in an MS/MS experiment?

  • Precursor Ion [M+H]⁺: m/z 1022.5

  • Product Ions:

    • A neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da), resulting in a fragment ion. This is a characteristic fragmentation for all acyl-CoAs.

    • A fragment ion corresponding to the adenosine (B11128) 5'-diphosphate portion at m/z 428.

4. How can I quantify the absolute concentration of this compound in my samples?

For accurate quantification, it is essential to use an appropriate internal standard. The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar odd-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), can be used.[2][4] A calibration curve should be prepared using a certified reference standard of this compound.

5. What are the best practices for storing samples and extracts to ensure the stability of this compound?

Long-chain acyl-CoAs are prone to degradation. To ensure stability:

  • Tissue Samples: Immediately after collection, flash-freeze tissue samples in liquid nitrogen and store them at -80°C.[1]

  • Extracts: After extraction and purification, store the final extracts in an appropriate solvent at -80°C. Avoid repeated freeze-thaw cycles.[1] It is recommended to aliquot the extracts into single-use vials.

Experimental Protocols

Detailed Protocol for Extraction and Quantification of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[1][4][5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2 mL of isopropanol and homogenize again.

  • Extraction:

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile to the homogenate.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.

    • Collect the upper aqueous-organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.

    • Load the collected supernatant onto the SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by another wash with 2.4 mL of methanol.

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Acetic Acid

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the long-chain acyl-CoA.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 1022.5 -> Q3: [Calculated fragment from neutral loss of 507]

    • Internal Standard (Heptadecanoyl-CoA): Q1: 1024.6 -> Q3: [Calculated fragment from neutral loss of 507]

Data Presentation

The following tables provide a template for presenting quantitative data for this compound.

Table 1: LC-MS/MS Method Validation Parameters

Parameter Result
Linearity (R²)> 0.99
Limit of Detection (LOD)e.g., 0.1 pmol
Limit of Quantification (LOQ)e.g., 0.5 pmol
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Recovery (%)85-115%

Table 2: Quantification of this compound in Biological Samples

Sample ID Tissue Type Concentration (pmol/mg tissue) Standard Deviation
Control 1Livere.g., 2.5e.g., 0.3
Control 2Livere.g., 2.8e.g., 0.4
Treatment 1Livere.g., 8.1e.g., 1.2
Treatment 2Livere.g., 7.5e.g., 1.0

Visualizations

Caption: Experimental workflow for the detection of this compound.

Logical_Relationship cluster_upstream Upstream Factors Diet Dietary Intake of Branched-Chain Fatty Acids Enzyme Fatty Acyl-CoA Synthetase Activity Diet->Enzyme Target This compound (Cellular Pool) Enzyme->Target BetaOx Peroxisomal Beta-Oxidation Target->BetaOx Lipid Incorporation into Complex Lipids Target->Lipid Signaling Modulation of Signaling Pathways Target->Signaling

Caption: Hypothetical logical relationships of this compound.

References

addressing poor chromatographic peak shape of 7-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape with 7-MethylHexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in reversed-phase chromatography?

Poor peak shape for long-chain acyl-CoAs like this compound can manifest as peak tailing, fronting, broadening, or splitting. The primary causes often relate to secondary interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the analytical column itself. Specifically for this compound, its long hydrocarbon chain and the presence of the polar Coenzyme A moiety can lead to complex retention behavior.

Q2: How does the methyl branch in this compound affect its chromatography?

The methyl branch on the fatty acid chain can influence the molecule's interaction with the stationary phase. While still predominantly hydrophobic, the methyl group can introduce steric effects and slightly alter the molecule's overall hydrophobicity compared to its straight-chain counterpart, heptadecanoyl-CoA. This can sometimes lead to co-elution with other lipids if the chromatographic method is not sufficiently optimized.

Q3: What is peak tailing and what are its primary causes for this compound?

Peak tailing is observed when a peak is asymmetrical, with a "tail" extending from the peak apex towards the end of the chromatogram.[1] For a molecule like this compound, a common cause of tailing in reversed-phase chromatography on silica-based columns is the interaction of the polar Coenzyme A head group with residual silanol (B1196071) groups on the stationary phase.[2] These interactions can lead to a secondary, stronger retention mechanism for some of the analyte molecules, causing them to elute later and create a tail.

Q4: What is peak fronting and what might cause it in my analysis?

Peak fronting is the inverse of tailing, where the peak is broader in the first half and has a sharp end. This can be a sign of column overload, where too much sample has been injected onto the column, saturating the stationary phase.[1] It can also be caused by poor sample solubility in the mobile phase.

Q5: Why am I seeing split peaks for this compound?

Split peaks can indicate a problem occurring before the chromatographic separation begins.[1] Potential causes include a partially blocked column inlet frit, a void in the column packing material, or an injection solvent that is significantly stronger than the mobile phase, causing the sample to spread unevenly at the head of the column.[3]

Troubleshooting Guides

Issue 1: Peak Tailing

dot

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Mobile Phase Optimization:

    • Adjust pH: The interaction with residual silanols is a primary cause of tailing for compounds with polar moieties.[2] Lowering the mobile phase pH to a range of 2.5-4.5 can suppress the ionization of these silanol groups, thereby reducing secondary interactions and improving peak symmetry.[4]

    • Add an Ion-Pairing Agent: Introducing an ion-pairing agent like trifluoroacetic acid (TFA) or difluoroacetic acid (DFA) at a low concentration (e.g., 0.1%) can improve peak shape. These agents mask the residual silanols and provide a consistent interaction surface for the analyte.

  • Evaluate Column Condition:

    • Column Contamination: The column may have accumulated non-eluting compounds from previous injections. Try flushing the column with a strong solvent.

    • Column Degradation: Over time and with use, the stationary phase can degrade, especially when using aggressive mobile phases. If flushing does not resolve the issue, the column may need to be replaced.

  • Check Sample and Injection Parameters:

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.

Data Presentation: Impact of Mobile Phase Additives on Peak Shape

The following table illustrates the expected improvement in peak symmetry (as measured by the tailing factor) for a long-chain acyl-CoA upon the addition of mobile phase modifiers. A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Mobile Phase ConditionExpected Tailing FactorComments
Neutral pH, No Additive> 2.0Significant tailing due to silanol interactions.
pH 4.5 (with Formic Acid)1.5 - 1.8Improvement, but some tailing may persist.
pH 2.5 (with Formic Acid)1.2 - 1.5Further reduction in tailing as silanols are protonated.[4]
0.1% TFA, pH ~2.51.0 - 1.2TFA acts as an ion-pairing agent, effectively masking silanols and leading to excellent peak symmetry.

Note: These values are illustrative and the actual performance may vary depending on the specific column and HPLC system.

Issue 2: Peak Fronting

dot

Caption: Troubleshooting workflow for peak fronting.

Detailed Steps:

  • Reduce Sample Load: The most common cause of peak fronting is column overload.[1] Decrease the concentration of your sample or reduce the injection volume.

  • Check Sample Solubility: If the analyte is not fully soluble in the injection solvent, it can precipitate at the head of the column and then redissolve as the mobile phase passes through, leading to a fronting peak. Ensure your sample is fully dissolved and that the injection solvent is compatible with the mobile phase.

Issue 3: Split Peaks

dot

Caption: Troubleshooting workflow for split peaks.

Detailed Steps:

  • Inspect the Column Inlet: A partially blocked inlet frit can cause the sample flow to be unevenly distributed onto the column, resulting in a split peak.[3] Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced.

  • Check for Voids in the Column: A void or channel in the column packing can create two different flow paths for the analyte, leading to a split peak.[3] This is a more serious issue, and the column will likely need to be replaced.

  • Evaluate the Injection Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel down the column in two bands.[5] Ensure the injection solvent is as close in composition to the initial mobile phase as possible.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs and is a good starting point for method development.[6]

1. Sample Preparation (from tissue):

  • Homogenize tissue sample in a potassium phosphate (B84403) buffer (100 mM, pH 4.9).

  • Add 2-propanol and re-homogenize.

  • Extract the acyl-CoAs with acetonitrile.

  • Purify the extract using a solid-phase extraction (SPE) C18 cartridge.

  • Elute the acyl-CoAs from the SPE cartridge with 2-propanol.

  • Concentrate the eluent before HPLC analysis.

2. HPLC Conditions:

  • Column: A high-quality C18 reversed-phase column is recommended for long-chain branched fatty acids.[5] A common dimension is 4.6 x 150 mm with 5 µm particles.

  • Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the long-chain acyl-CoAs. An example gradient is:

    • 0-10 min: 30-70% B

    • 10-15 min: 70-90% B

    • 15-20 min: Hold at 90% B

    • 20-25 min: Return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Detection: UV detection at 260 nm (for the adenine (B156593) base of Coenzyme A).

dot

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis Homogenization Homogenization in Buffer and 2-Propanol Extraction Acetonitrile Extraction Homogenization->Extraction Purification Solid-Phase Extraction (C18) Extraction->Purification Concentration Concentration of Eluent Purification->Concentration Injection Injection onto C18 Column Concentration->Injection Separation Gradient Elution Injection->Separation Detection UV Detection at 260 nm Separation->Detection

Caption: Experimental workflow for the analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of 7-Methylhexadecanoyl-CoA and Other Branched-Chain Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various branched-chain acyl-CoAs (BCACoAs) is crucial for advancements in metabolic research and therapeutic development. This guide provides a comparative analysis of 7-Methylhexadecanoyl-CoA and other BCACoAs, focusing on their biochemical properties, metabolic pathways, and analytical methodologies.

Branched-chain acyl-CoAs are key intermediates in cellular metabolism, primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These molecules play significant roles in energy homeostasis and are precursors for the synthesis of branched-chain fatty acids (BCFAs), which influence membrane fluidity and cellular signaling. This compound, a long-chain BCACoA, serves as a representative example of this diverse class of molecules.

Comparative Overview of Branched-Chain Acyl-CoAs

To facilitate a clear comparison, the following table summarizes the key characteristics of different classes of BCACoAs, including their precursors and metabolic significance.

FeatureIso-even chain Acyl-CoAs (e.g., Isobutyryl-CoA)Iso-odd chain Acyl-CoAs (e.g., Isovaleryl-CoA)Anteiso-odd chain Acyl-CoAs (e.g., 2-Methylbutyryl-CoA)This compound
Precursor Amino Acid ValineLeucineIsoleucineLeucine or Valine (via elongation)
Structure Methyl branch on the penultimate carbonMethyl branch on the penultimate carbonMethyl branch on the antepenultimate carbonMethyl branch on the 7th carbon
Initial Acyl-CoA Isobutyryl-CoAIsovaleryl-CoA(S)-2-Methylbutyryl-CoAIsovaleryl-CoA or Isobutyryl-CoA
Primary Metabolic Fate Further metabolism to propionyl-CoA, entering the TCA cycle.Further metabolism to acetyl-CoA and acetoacetate (B1235776) (ketogenic).Further metabolism to acetyl-CoA and propionyl-CoA (ketogenic and glucogenic).Beta-oxidation, potentially with modifications due to the methyl branch.
Key Metabolic Enzymes Isobutyryl-CoA dehydrogenase (ACAD8)Isovaleryl-CoA dehydrogenase (IVD)Short/branched-chain acyl-CoA dehydrogenase (ACADSB)Long-chain acyl-CoA dehydrogenase (LCAD) and other ACADs with broad specificity.

Metabolic Pathways of Branched-Chain Acyl-CoAs

The metabolism of BCACoAs is primarily handled by a family of mitochondrial enzymes known as acyl-CoA dehydrogenases (ACADs). These enzymes exhibit overlapping substrate specificities, which complicates the prediction of the precise metabolic fate of a particular BCACoA.

The initial step in the degradation of many fatty acyl-CoAs is catalyzed by an ACAD, which introduces a double bond between the α and β carbons. However, the presence of a methyl branch can impede this process, often requiring alternative enzymatic pathways. For this compound, its degradation would likely proceed through β-oxidation until the methyl branch is near the carboxyl end, at which point specialized enzymes would be required for its further breakdown.

Below is a generalized workflow for the catabolism of BCACoAs, highlighting the central role of ACADs.

BCAA_Metabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_BCACoA Branched-Chain Acyl-CoAs cluster_Metabolism Further Metabolism BCAA Leucine, Isoleucine, Valine BCKA α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate BCAA->BCKA BCAT BCACoA Isovaleryl-CoA, 2-Methylbutyryl-CoA, Isobutyryl-CoA BCKA->BCACoA BCKDH Metabolites Acetyl-CoA, Propionyl-CoA, Succinyl-CoA BCACoA->Metabolites Acyl-CoA Dehydrogenases (ACADs) LCMS_Workflow Sample Biological Sample Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Signaling_Pathways BCACoA Branched-Chain Acyl-CoA (e.g., this compound) BCFA Branched-Chain Fatty Acid BCACoA->BCFA Hydrolysis Acylation Protein Acylation BCACoA->Acylation Membrane Incorporation into Membrane Lipids BCFA->Membrane NuclearReceptor Nuclear Receptor Activation (e.g., PPARs) BCFA->NuclearReceptor CellularResponse Altered Cellular Response Membrane->CellularResponse Acylation->CellularResponse NuclearReceptor->CellularResponse

A Comparative Analysis of 7-MethylHexadecanoyl-CoA and Palmitoyl-CoA on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, lipid molecules play a pivotal role as signaling mediators, influencing a vast array of physiological and pathological processes. Among these, long-chain fatty acyl-CoAs are emerging as critical regulators of cellular function. This guide provides a comparative analysis of two such molecules: 7-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a straight-chain saturated fatty acyl-CoA. While extensive research has elucidated the profound effects of palmitoyl-CoA on key signaling cascades, including protein kinase C (PKC) activation, intracellular calcium homeostasis, and inflammatory responses, data specifically detailing the effects of this compound remain scarce.

This guide will synthesize the current understanding of palmitoyl-CoA's signaling functions and draw comparisons with the known effects of the broader class of branched-chain fatty acyl-CoAs (BCFAs), to which this compound belongs. By presenting available quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to provide a valuable resource for researchers investigating the nuanced roles of different fatty acyl-CoAs in cell signaling and for professionals in drug development targeting these pathways.

Data Presentation: Quantitative Comparison of Effects

Due to the limited direct comparative data for this compound, the following tables summarize the known quantitative effects of palmitoyl-CoA and provide available data for branched-chain fatty acids (BCFAs) as a proxy for this compound, which is a monomethyl BCFAs.

Table 1: Effects on Protein Kinase C (PKC) Activity

MoleculePKC Isoform(s) AffectedEffectConcentrationCell Type/SystemReference
Palmitoyl-CoAaPKC (e.g., PKCζ)Stimulation (4- to 8-fold increase)Half-maximal effect at ~3 µMClonal pancreatic β-cells (HIT)[1][2]
Palmitoyl-CoAnPKCSlight increase at 3 µM, no effect at higher concentrations3-30 µMClonal pancreatic β-cells (HIT)[1]
Palmitoyl-CoAcPKCModest stimulation10-30 µMClonal pancreatic β-cells (HIT)[1]
This compound -Data not available---

Table 2: Effects on Intracellular Calcium ([Ca2+]) Signaling

MoleculeEffect on [Ca2+]iKey MediatorsConcentrationCell TypeReference
Palmitate (precursor to Palmitoyl-CoA)Rapid increaseStore release and extracellular influx100 µMHuman β-cells and MIN6 cells[3]
PalmitateLong-lasting oscillationsER Ca2+ depletionNot specifiedPalmitate-treated cells[3]
Phytanic acid (a branched-chain fatty acid)Significant increaseGPR40 activationNot specifiedHEK 293 cells expressing GPR40
This compound -Data not available---

Table 3: Effects on Inflammatory Responses

MoleculeInflammatory MarkerEffectConcentrationCell TypeReference
PalmitateNF-κB activationInduction250 µM3T3-L1 adipocytes[4][5]
PalmitateIL-6 expressionInduction250 µM3T3-L1 adipocytes[4][5]
PalmitateTNFα mRNA expressionInduction250 µM3T3-L1 adipocytes[4]
PalmitateSuperoxide production> 2-fold increase100 µMHuman endothelial cells[6]
iso-BCFA (14-methylpentadecanoic acid)FASN, SREBP1, CRP, IL-6 mRNADecreased expressionNot specifiedHepG2 cells[7]
anteiso-BCFA (12-methyltetradecanoic acid)FASN, CRP, IL-6 mRNAIncreased expressionNot specifiedHepG2 cells[7]
This compound -Data not available---

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by palmitoyl-CoA and the potential, though less defined, pathways for branched-chain fatty acyl-CoAs.

Palmitoyl_CoA_Signaling Palmitoyl_CoA Palmitoyl-CoA PKC_a aPKC (PKCζ) Palmitoyl_CoA->PKC_a Stimulates PKC_n nPKC Palmitoyl_CoA->PKC_n Slightly Stimulates PKC_c cPKC Palmitoyl_CoA->PKC_c Modestly Stimulates TLR4 TLR4 Palmitoyl_CoA->TLR4 Activates ER Endoplasmic Reticulum Palmitoyl_CoA->ER Depletes Ca²⁺ from MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Inflammatory_Genes Inflammatory Gene Expression (IL-6, TNFα) NF_kB->Inflammatory_Genes Ca_release Ca²⁺ Release ER->Ca_release Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_release->Cytosolic_Ca Ca_influx Ca²⁺ Influx Ca_influx->Cytosolic_Ca

Caption: Signaling pathways activated by palmitoyl-CoA.

BCFA_Signaling BCFA_CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) PPARa PPARα BCFA_CoA->PPARa Activates GPR40 GPR40 BCFA_CoA->GPR40 Activates (Phytanic Acid) Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6) BCFA_CoA->Inflammatory_Genes Modulates (iso/anteiso) Gene_Expression Gene Expression (Fatty Acid Oxidation) PPARa->Gene_Expression Ca_signaling ↑ Intracellular Ca²⁺ GPR40->Ca_signaling

Caption: Postulated signaling pathways for branched-chain fatty acyl-CoAs.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Protein Kinase C (PKC) Activity Assay

This protocol is a generalized method for measuring PKC activity based on the phosphorylation of a specific substrate.

Materials:

  • PKC enzyme source (e.g., purified PKC or cell lysate)

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Lipid activator solution (phosphatidylserine and diacylglycerol)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer, lipid activator, and PKC substrate peptide.

  • Add the PKC enzyme source to the reaction mixture and pre-incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 10-15 minutes at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Transfer the P81 paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate PKC activity based on the amount of ³²P incorporated into the substrate.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes a common method for measuring changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

  • Adherent cells cultured on glass coverslips or in 96-well plates

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope or plate reader equipped with appropriate filters

  • Ionomycin (B1663694) (positive control)

  • EGTA (for Ca²⁺-free conditions)

Procedure:

  • Load cells with the Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBS for 30-60 minutes at 37°C.

  • Wash the cells twice with HBS to remove excess dye.

  • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature.

  • Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.

  • Record baseline fluorescence for a few minutes.

  • Add the test compound (e.g., palmitate or other fatty acids) and continuously record the fluorescence signal.

  • For ratiometric dyes like Fura-2, measure the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

  • At the end of the experiment, add ionomycin to determine the maximum fluorescence signal (Fmax) and then EGTA to determine the minimum fluorescence signal (Fmin) for calibration of [Ca²⁺]i.

NF-κB Activation Assay (Reporter Gene Assay)

This protocol outlines a method to measure the activation of the NF-κB transcription factor using a luciferase reporter gene.

Materials:

  • Cells transiently or stably transfected with an NF-κB luciferase reporter plasmid

  • Cell culture medium and supplements

  • Test compound (e.g., palmitate)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound (e.g., palmitate) for the desired time period (e.g., 6-24 hours).

  • Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to the total protein concentration in each sample to account for differences in cell number.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell Culture (e.g., 3T3-L1, HEK293) Treatment Treatment with This compound or Palmitoyl-CoA Cell_Culture->Treatment PKC_Assay PKC Activity Assay Treatment->PKC_Assay Ca_Imaging Calcium Imaging Treatment->Ca_Imaging NFkB_Assay NF-κB Reporter Assay Treatment->NFkB_Assay Data_Analysis Data Analysis and Comparison PKC_Assay->Data_Analysis Ca_Imaging->Data_Analysis NFkB_Assay->Data_Analysis

Caption: A generalized experimental workflow for comparing the effects of fatty acyl-CoAs on cell signaling.

Conclusion

This guide highlights the significant role of palmitoyl-CoA as a pro-inflammatory and signaling molecule that potently activates specific PKC isoforms and modulates intracellular calcium levels. In contrast, the direct effects of this compound on these specific pathways remain to be elucidated. However, the available data on other branched-chain fatty acids suggest that they can also act as signaling molecules, for instance, through the activation of PPARα and GPR40. Notably, the inflammatory effects of BCFAs appear to be highly dependent on the specific position of the methyl branch.

The provided data tables, signaling diagrams, and experimental protocols offer a foundation for researchers to further investigate the distinct biological activities of straight-chain versus branched-chain fatty acyl-CoAs. Future studies directly comparing the effects of this compound and palmitoyl-CoA are crucial to unravel the specific contributions of these lipid metabolites to cellular signaling in health and disease, and to inform the development of targeted therapeutic strategies.

References

A Comparative Guide to the Validation of 7-MethylHexadecanoyl-CoA as a Novel Biomarker for Refsum Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical validation of 7-MethylHexadecanoyl-CoA as a novel biomarker for Refsum disease against the established biomarkers, phytanic acid and pristanic acid. Refsum disease is an autosomal recessive metabolic disorder characterized by the accumulation of phytanic acid due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase.[1] The validation of sensitive and specific biomarkers is crucial for the early diagnosis and monitoring of this condition.

Performance Comparison of Biomarkers for Refsum Disease

The diagnostic utility of a biomarker is determined by its ability to accurately distinguish between healthy individuals and those with the disease. The following table summarizes the performance characteristics of the established biomarkers for Refsum disease, phytanic acid and pristanic acid, and outlines the target validation parameters for the novel biomarker, this compound.

BiomarkerNormal Plasma ConcentrationPathological Plasma Concentration (Refsum Disease)Diagnostic SensitivityDiagnostic SpecificityAnalytical Method
Phytanic Acid < 10 µmol/L[2]> 200 µmol/L[3]> 99% (considered a universal finding)[4]High (but can be elevated in other peroxisomal disorders)[4][5]GC-MS, LC-MS/MS[6]
Pristanic Acid 2-48 nM[7]Typically normal or slightly elevatedNot applicable as a primary diagnostic markerNot applicable as a primary diagnostic markerGC-MS, LC-MS/MS[6][8]
This compound UndeterminedHypothetically elevatedTo be determined through validation studiesTo be determined through validation studiesLC-MS/MS

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the process of biomarker validation, the following diagrams are provided.

cluster_0 Phytanic Acid Metabolism in a Healthy Individual cluster_1 Impaired Metabolism in Refsum Disease Dietary Phytanic Acid Dietary Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Dietary Phytanic Acid->Phytanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoA->Phytanoyl-CoA Hydroxylase (PHYH) 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH)->2-Hydroxyphytanoyl-CoA Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pristanoyl-CoA->Peroxisomal Beta-Oxidation Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA + Propionyl-CoA Dietary Phytanic Acid_RD Dietary Phytanic Acid Phytanoyl-CoA_RD Phytanoyl-CoA Dietary Phytanic Acid_RD->Phytanoyl-CoA_RD Deficient PHYH Deficient Phytanoyl-CoA Hydroxylase Phytanoyl-CoA_RD->Deficient PHYH Accumulation of Phytanic Acid Accumulation of Phytanic Acid Deficient PHYH->Accumulation of Phytanic Acid

Caption: Metabolic pathway of phytanic acid in health and Refsum disease.

Discovery Phase Discovery Phase Hypothesis Generation Hypothesis Generation Discovery Phase->Hypothesis Generation Untargeted Metabolomics Untargeted Metabolomics Hypothesis Generation->Untargeted Metabolomics Candidate Biomarker Identification Candidate Biomarker Identification Untargeted Metabolomics->Candidate Biomarker Identification Analytical Method Development Analytical Method Development Candidate Biomarker Identification->Analytical Method Development LC-MS/MS Method Optimization LC-MS/MS Method Optimization Analytical Method Development->LC-MS/MS Method Optimization Validation of Analytical Performance Validation of Analytical Performance LC-MS/MS Method Optimization->Validation of Analytical Performance Clinical Validation Clinical Validation Validation of Analytical Performance->Clinical Validation Case-Control Study Case-Control Study Clinical Validation->Case-Control Study ROC Curve Analysis ROC Curve Analysis Case-Control Study->ROC Curve Analysis Sensitivity & Specificity Determination Sensitivity & Specificity Determination ROC Curve Analysis->Sensitivity & Specificity Determination Regulatory Submission Regulatory Submission Sensitivity & Specificity Determination->Regulatory Submission

Caption: Workflow for the validation of a novel metabolic biomarker.

Experimental Protocols

Detailed methodologies are essential for the reproducible validation of biomarkers. Below are the protocols for the quantification of phytanic acid and a proposed protocol for the novel biomarker, this compound.

Protocol 1: Quantification of Phytanic Acid in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of branched-chain fatty acids.[9]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution containing a stable isotope-labeled phytanic acid (e.g., d3-phytanic acid).
  • Perform alkaline hydrolysis by adding 1 mL of 1 M KOH in 90% ethanol (B145695) and incubating at 70°C for 60 minutes to release esterified phytanic acid.
  • Acidify the sample with 6 M HCl.
  • Extract the fatty acids with 5 mL of hexane (B92381).
  • Evaporate the hexane layer to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., 2-picolylamine and 2,2'-dipyridyl disulfide in acetonitrile).
  • Incubate at 60°C for 20 minutes to form picolinyl ester derivatives, which enhance ionization efficiency.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from 50% to 100% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the picolinyl ester of phytanic acid and its internal standard.

4. Quantification:

  • Construct a calibration curve using known concentrations of phytanic acid standards.
  • Calculate the concentration of phytanic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Hypothetical Validation of this compound in Human Plasma by LC-MS/MS

This protocol outlines the steps for the analytical and clinical validation of the novel biomarker.

1. Analytical Validation:

  • Method Development: Develop a sensitive and specific LC-MS/MS method for the direct quantification of this compound. This will likely involve solid-phase extraction for sample cleanup and direct injection without derivatization.
  • Performance Characteristics:
  • Linearity: Establish the linear range of the assay using a series of calibrators.
  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision using quality control samples at low, medium, and high concentrations.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
  • Specificity: Assess for potential interference from other structurally similar acyl-CoAs.
  • Stability: Evaluate the stability of the analyte in plasma under different storage conditions (short-term at room temperature and 4°C, and long-term at -80°C) and after freeze-thaw cycles.

2. Clinical Validation:

  • Study Design: Conduct a case-control study with a cohort of clinically and genetically confirmed Refsum disease patients and a group of age- and sex-matched healthy controls.
  • Sample Analysis: Analyze plasma samples from both groups for this compound, phytanic acid, and pristanic acid concentrations using the validated LC-MS/MS methods.
  • Statistical Analysis:
  • Compare the mean concentrations of this compound between the patient and control groups.
  • Perform Receiver Operating Characteristic (ROC) curve analysis to determine the optimal diagnostic cut-off value for this compound.
  • Calculate the diagnostic sensitivity and specificity of this compound at the determined cut-off.
  • Correlate the levels of this compound with the concentrations of phytanic acid to understand their metabolic relationship.

Conclusion

The validation of a novel biomarker such as this compound for Refsum disease requires a rigorous, multi-step process. While phytanic acid remains the gold-standard diagnostic marker due to its universal elevation in affected individuals, the exploration of novel biomarkers is essential for advancing our understanding of the pathophysiology of the disease and potentially identifying markers that may correlate better with disease severity or response to treatment. The successful validation of this compound would necessitate demonstrating its superior or complementary diagnostic value in comparison to the established biomarkers. This guide provides the foundational framework for such an endeavor, from initial performance comparison to detailed experimental protocols and validation workflows.

References

A Researcher's Guide to Assessing Enzyme Specificity for 7-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic landscape for specific fatty acid metabolites is crucial. This guide provides a framework for comparing the specificity of various enzymes for 7-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited direct experimental data on this specific substrate, this guide outlines potential candidate enzymes based on known specificities for similar molecules and details the experimental protocols required for a comprehensive comparative analysis.

Introduction to this compound Metabolism

This compound is a C17 branched-chain fatty acyl-CoA. The metabolism of fatty acids is a central process for energy production, and the initial, rate-limiting step is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs).[1][2] These enzymes exhibit distinct but sometimes overlapping specificities for the chain length of their fatty acyl-CoA substrates.[1][2] Mammalian cells have several ACADs, primarily categorized by their preference for short-, medium-, long-, or very-long-chain fatty acids.[2][3] Deficiencies in these enzymes can lead to serious metabolic disorders.[2]

Given its branched-chain nature and 17-carbon length, this compound represents an interesting substrate that may be processed by multiple enzymes. Identifying the primary enzymes responsible for its metabolism is key to understanding its physiological role and potential involvement in disease states.

Potential Candidate Enzymes for this compound Metabolism

Based on the known substrate specificities of acyl-CoA dehydrogenases and other related enzymes, the following are potential candidates for the metabolism of this compound.

Enzyme ClassSpecific EnzymesRationale for Candidacy
Acyl-CoA Dehydrogenases (ACADs) Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Optimal specificity for 16-carbon fatty acyl-CoAs, making it a strong candidate for a 17-carbon substrate.[1]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Most active with 14-carbon substrates, but may show activity towards longer chains.[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Primarily targets C6 to C12 chains, but broader specificity should be tested.[3]
Short-Branched Chain Acyl-CoA Dehydrogenase (SBCAD)Involved in isoleucine metabolism, demonstrating specificity for branched-chain acyl-CoAs.[1]
Acyl-CoA Dehydrogenase 9 (ACAD-9)Active with unsaturated long-chain acyl-CoAs.[1]
ACAD10Shows significant activity towards branched-chain substrates like R and S, 2-methyl-C15-CoA.[4]
Acyl-CoA Synthetases Acetyl-CoA Synthetase and othersThese enzymes are responsible for the formation of acyl-CoA thioesters from carboxylic acids.[5] Their specificity for branched-chain fatty acids is a critical preceding step.

Experimental Protocols for Assessing Enzyme Specificity

A multi-pronged approach is recommended to determine the specificity of candidate enzymes for this compound.

Coupled Enzyme Assays

This method provides a continuous, spectrophotometric readout of enzyme activity.

Principle: The reduction of FAD by the acyl-CoA dehydrogenase is coupled to the reduction of a chromogenic substrate by an electron-transferring flavoprotein (ETF).

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.6, 1 mM EDTA).

  • Enzyme and Substrate: Add the purified candidate enzyme to the reaction mixture. Initiate the reaction by adding this compound.

  • Coupling System: Include purified ETF and a suitable electron acceptor (e.g., dichloroindophenol - DCPIP).

  • Measurement: Monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.

  • Data Analysis: Calculate the specific activity (µmol/min/mg) and determine kinetic parameters such as Km and Vmax by varying the substrate concentration.

High-Pressure Liquid Chromatography (HPLC)-Based Assays

HPLC allows for the direct measurement of substrate consumption and product formation.[5][6]

Principle: The reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the substrate (this compound) and the product (7-MethylHexadecenoyl-CoA).

Detailed Protocol:

  • Enzymatic Reaction: Incubate the purified enzyme with this compound in a suitable buffer for a defined period.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the quenched reaction to pellet the protein and collect the supernatant.

  • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and water with trifluoroacetic acid) to separate the acyl-CoA species.

  • Detection and Quantification: Monitor the elution profile using a UV detector (at ~260 nm for the adenine (B156593) ring of CoA). Quantify the peak areas of the substrate and product to determine the reaction rate.

Mass Spectrometry (MS)-Based Assays

This highly sensitive and specific method allows for the direct detection and quantification of reaction products.[7]

Principle: The reaction products are analyzed by mass spectrometry to identify and quantify the de novo synthesized molecules.[7]

Detailed Protocol:

  • Labeled Substrates: For enhanced specificity, consider using a stable isotope-labeled substrate (e.g., 13C-labeled this compound).

  • Enzymatic Reaction: Perform the enzymatic reaction as described for the HPLC assay.

  • Sample Extraction: Extract the acyl-CoAs from the reaction mixture using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).

  • MS Analysis: Analyze the extracted samples by direct-infusion high-resolution mass spectrometry or by coupling liquid chromatography to mass spectrometry (LC-MS).

  • Data Analysis: Identify the mass-to-charge ratio (m/z) of the expected product and quantify its abundance relative to an internal standard.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of enzyme specificities, all quantitative data should be summarized in tables.

Table 1: Comparison of Kinetic Parameters for this compound

EnzymeKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
VLCAD
LCAD
MCAD
SBCAD
ACAD-9
ACAD10

Table 2: Substrate Specificity Profile

EnzymeRelative Activity with this compound (%)Relative Activity with Palmitoyl-CoA (C16) (%)Relative Activity with Stearoyl-CoA (C18) (%)
VLCAD
LCAD
MCAD
SBCAD
ACAD-9
ACAD10

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental setups and biological pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Enzyme Specificity Assays cluster_data_analysis Data Analysis Purified_Enzyme Purified Candidate Enzyme Coupled_Assay Coupled Enzyme Assay (Spectrophotometry) Purified_Enzyme->Coupled_Assay HPLC_Assay HPLC-Based Assay Purified_Enzyme->HPLC_Assay MS_Assay MS-Based Assay Purified_Enzyme->MS_Assay Substrate This compound Substrate->Coupled_Assay Substrate->HPLC_Assay Substrate->MS_Assay Kinetic_Parameters Kinetic Parameters (Km, Vmax) Coupled_Assay->Kinetic_Parameters Specificity_Profile Substrate Specificity Profile HPLC_Assay->Specificity_Profile MS_Assay->Specificity_Profile

Caption: Experimental workflow for assessing enzyme specificity.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA This compound Enoyl_CoA trans-Δ2-7-Methyl- Hexadecenoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (Candidate Enzymes) Hydroxyacyl_CoA L-β-Hydroxy-7-Methyl- Hexadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Keto-7-Methyl- Hexadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA β-Ketothiolase (due to methyl branch) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Methylmalonyl-CoA

Caption: Proposed entry of this compound into beta-oxidation.

Conclusion

A systematic and multi-faceted approach is essential for accurately assessing the specificity of enzymes for this compound. By employing a combination of coupled enzyme assays, HPLC, and mass spectrometry, researchers can obtain robust and reliable data. The candidate enzymes listed provide a starting point for these investigations. The resulting comparative data will be invaluable for understanding the metabolic fate of this branched-chain fatty acid and for the development of targeted therapeutic strategies for related metabolic disorders.

References

Comparative Transcriptomics of Branched-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available comparative transcriptomics data for cells treated specifically with 7-MethylHexadecanoyl-CoA is limited. This guide, therefore, provides a comparative analysis of the transcriptomic effects of other structurally related branched-chain fatty acids (BCFAs), offering valuable insights into their potential cellular and molecular impacts. The data presented here is derived from published studies on various BCFAs and serves as a reference for researchers in drug development and metabolic studies.

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl branches along their carbon chain. They are known to influence a variety of cellular processes, including lipid metabolism and inflammation.[1] Understanding their effects on gene expression is crucial for elucidating their physiological roles and therapeutic potential.

Comparative Summary of Transcriptomic Effects

The following table summarizes the key findings from a study investigating the transcriptomic effects of an iso-BCFA (14-methylpentadecanoic acid, 14-MPA) and an anteiso-BCFA (12-methyltetradecanoic acid, 12-MTA) on human visceral adipocytes.[1][2][3][4]

GeneFunctionFold Change (14-MPA, 10 µM)Fold Change (12-MTA, 10 µM)
Lipid Metabolism
FASNFatty Acid Synthase~1.5~1.7
SREBP1Sterol Regulatory Element-Binding Protein 1~0.6~0.7
SCD1Stearoyl-CoA Desaturase 1~0.4~0.6
ELOVL4Elongation of Very Long Chain Fatty Acids 4~0.7No significant change
ELOVL6Elongation of Very Long Chain Fatty Acids 6~0.6~0.7
FADS1Fatty Acid Desaturase 1~0.5~0.7
FADS2Fatty Acid Desaturase 2~0.6~0.7
Inflammation
COX-2Cyclooxygenase 2~0.5No significant change
ALOX-15Arachidonate 15-Lipoxygenase~0.4~0.5
IL-6Interleukin 6~0.5~0.6

Note: The fold changes are approximate values derived from the graphical data presented in the source publication.[1][4]

Experimental Protocols

The data presented above was generated using the following experimental approach[1][4]:

Cell Culture and Treatment:

  • Human visceral preadipocytes were differentiated into mature adipocytes.

  • Differentiated adipocytes were incubated for 48 hours with either 14-methylpentadecanoic acid (14-MPA) or 12-methyltetradecanoic acid (12-MTA) at concentrations of 2 µM, 5 µM, and 10 µM.

  • Control cells were treated with the vehicle (ethanol).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA was isolated from the treated and control adipocytes.

  • RNA was reverse-transcribed into cDNA.

  • The expression levels of target genes were quantified using qRT-PCR with specific primers.

  • Gene expression data was normalized to a stable housekeeping gene.

Statistical Analysis:

  • The statistical significance of the differences between the experimental and control conditions was determined using the Mann–Whitney U test.

  • Results were considered significant for p-values < 0.05.[4]

Signaling Pathways

Branched-chain fatty acids can exert their effects on gene expression through various signaling pathways. One key pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[5] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.

The following diagram illustrates the generalized signaling pathway for PPARα activation by a BCFA.

PPAR_alpha_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (BCFA) FABP Fatty Acid Binding Protein (FABP) BCFA->FABP Binds BCFA_FABP BCFA-FABP Complex PPARa PPARα BCFA_FABP->PPARa Translocates to Nucleus & Activates PPAR_RXR PPARα-RXR Heterodimer PPARa->PPAR_RXR Heterodimerizes with RXR RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Binds to TargetGenes Target Genes (e.g., ACOX1, CPT1A) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein Synthesis & Metabolic Effects mRNA->Protein Translation

References

Safety Operating Guide

Personal protective equipment for handling 7-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized biochemicals like 7-MethylHexadecanoyl-CoA is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and experimental integrity.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Nitrile rubber glovesProvides chemical resistance. A thickness of >0.11 mm and a breakthrough time of >480 minutes is recommended for prolonged contact[2].
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles that can cause serious eye irritation[1][3].
Skin and Body Laboratory coatPrevents contact with skin and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood. If dust formation is possible, a P1 particulate filter respirator is recommended[2].Minimizes inhalation of any aerosols or dusts which may cause respiratory irritation[1].

Operational and Handling Plan

A systematic approach to handling this compound minimizes exposure risks and preserves the compound's integrity.

Pre-Handling:

  • Review Safety Data Sheets: Although a specific SDS is unavailable, review the SDS for similar compounds to be aware of potential hazards[1].

  • Ensure Proper Ventilation: Work in a chemical fume hood or a well-ventilated laboratory space.

  • Assemble PPE: Don all required personal protective equipment as outlined in Table 1.

Handling:

  • Avoid Inhalation and Contact: Do not breathe dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes[1].

  • Prevent Contamination: Keep away from foodstuffs, beverages, and feed[1].

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling[1][4].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department.
Contaminated Labware Place in a suitable, labeled container for chemical waste disposal.
Contaminated PPE Dispose of as chemical waste according to institutional guidelines.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 3: First-Aid and Spill Response

IncidentResponse Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[4].
Eye Contact Immediately flush eyes with running water for at least 15 minutes[4]. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].
Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup[3][4].

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review SDS of Similar Compounds prep_vent Ensure Proper Ventilation prep_sds->prep_vent prep_ppe Don Appropriate PPE prep_vent->prep_ppe handle_avoid Avoid Inhalation & Contact prep_ppe->handle_avoid handle_contam Prevent Contamination handle_avoid->handle_contam em_exposure Exposure handle_avoid->em_exposure handle_wash Wash Hands After Handling handle_contam->handle_wash em_spill Spill handle_contam->em_spill disp_chem Dispose of Unused Chemical handle_wash->disp_chem disp_ware Dispose of Contaminated Labware disp_chem->disp_ware disp_ppe Dispose of Contaminated PPE disp_ware->disp_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.